molecular formula C4H7Br B7769272 (Z)-2-bromo-2-butene CAS No. 3017-68-3

(Z)-2-bromo-2-butene

Cat. No.: B7769272
CAS No.: 3017-68-3
M. Wt: 135.00 g/mol
InChI Key: UILZQFGKPHAAOU-ARJAWSKDSA-N
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Description

(Z)-2-bromo-2-butene is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-bromobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312513
Record name 2-Butene, 2-bromo-, (2Z)-
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Molecular Weight

135.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-68-3, 4784-77-4, 13294-71-8
Record name 2-Butene, 2-bromo-, (2Z)-
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Record name 2-Butene, 1-bromo-
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Record name 2-Butene, 2-bromo-
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Record name 2-Butene, 2-bromo-, (2Z)-
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Record name 2-bromobut-2-ene
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Record name (Z)-2-Bromo-2-butene
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Foundational & Exploratory

Molecular Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and key reactions of this compound. The information is compiled to be a valuable resource for professionals in research and development.

This compound, with the chemical formula C₄H₇Br, is a halogenated alkene. The "(Z)" designation indicates that the higher priority substituents on the double-bonded carbons, in this case, the bromine atom and the methyl group on the other carbon, are on the same side of the double bond, resulting in a cis configuration.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name (Z)-2-bromobut-2-ene[2][3]
Molecular Formula C₄H₇Br[2][3]
Molecular Weight 135.00 g/mol [1]
CAS Number 3017-68-3[2]
Melting Point -111 °C[1]
Boiling Point 94 °C[1]
Density 1.332 g/mL at 25 °C
Appearance Clear yellow to brownish liquid[4]

Molecular structure of this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
=CH-CH1.5 - 2.0Doublet
-C(Br)=C(CH ₃)2.0 - 2.5Singlet
=C H-CH₃5.5 - 6.0Quartet

Note: These are approximate chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (ppm)
C H₃-CH=~12
=C(C H₃)~20-25
C =C(Br)~110-120
=C (Br)~120-130

Note: These values are estimated based on the spectrum of (Z)-2-butene and typical shifts for brominated alkenes.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=CStretch1640 - 1680
C-H (alkenyl)Stretch3000 - 3100
C-H (alkyl)Stretch2850 - 3000
C-BrStretch500 - 600
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for this compound is expected at m/z 134 and 136 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.

Table 5: Expected Fragmentation Pattern in the Mass Spectrum of this compound

m/z ValueFragment
134/136[C₄H₇Br]⁺ (Molecular ion)
55[C₄H₇]⁺ (Loss of Br)
41[C₃H₅]⁺
39[C₃H₃]⁺

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common method for the synthesis of alkenes is through the elimination of a hydrogen halide from an alkyl halide. While a specific protocol for the dehydrohalogenation of a precursor to exclusively yield this compound is not detailed in the provided search results, a general procedure for a similar reaction is presented below. The synthesis of this compound can be achieved by the dehydrobromination of meso-2,3-dibromobutane (B1593828).

Protocol: Dehydrobromination of meso-2,3-Dibromobutane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve meso-2,3-dibromobutane in a suitable solvent such as ethanol (B145695).

  • Addition of Base: Slowly add a solution of a strong, non-hindered base, such as potassium hydroxide (B78521) in ethanol (ethanolic KOH), to the flask.

  • Reaction: Heat the mixture to reflux for a specified period, typically 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether) for extraction.

  • Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to isolate this compound from its (E)-isomer and any unreacted starting material.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Characterization start meso-2,3-dibromobutane reagents Ethanolic KOH, Reflux start->reagents workup Extraction and Washing reagents->workup purification Fractional Distillation workup->purification product This compound purification->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Workflow for the synthesis and characterization.
Nucleophilic Substitution Reaction

This compound can undergo nucleophilic substitution reactions, although typically vinylic halides are less reactive than alkyl halides.

General Protocol for Nucleophilic Substitution

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., sodium methoxide, sodium cyanide) to the reaction mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature. The specific temperature and reaction time will depend on the nucleophile's reactivity. Monitor the reaction's progress using TLC or GC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.

References

An In-depth Technical Guide to the Synthesis of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-2-bromo-2-butene, a valuable intermediate in organic synthesis. The document details key experimental protocols, presents comparative data, and illustrates the reaction pathways to aid researchers in the efficient and stereoselective preparation of this compound.

Hydrobromination of 2-Butyne (B1218202)

The syn-addition of hydrogen bromide to 2-butyne is a direct and effective method for the stereoselective synthesis of this compound. The mechanism involves the formation of a vinyl cation intermediate, with the bromide ion subsequently attacking from the same side as the proton, leading to the Z-isomer.

Experimental Protocol:

While a specific detailed protocol for the hydrobromination of 2-butyne to exclusively yield this compound is not extensively documented in readily available literature, a general procedure can be outlined based on established principles of alkyne hydrohalogenation. Precise control of reaction conditions is crucial to favor the formation of the desired Z-isomer and prevent the formation of the E-isomer or di-brominated products.

Materials:

  • 2-Butyne

  • Anhydrous Hydrogen Bromide (gas or in a suitable solvent like acetic acid)

  • Anhydrous, non-polar solvent (e.g., pentane, hexane, or dichloromethane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of 2-butyne in an anhydrous, non-polar solvent is prepared in a reaction vessel under an inert atmosphere and cooled to a low temperature (typically between -78 °C and 0 °C).

  • One equivalent of anhydrous hydrogen bromide is slowly bubbled through the solution or added as a solution in a suitable solvent.

  • The reaction mixture is stirred at a low temperature for a specified period, and the progress is monitored by an appropriate technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction is quenched by the addition of a cold, weak base solution (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is performed by fractional distillation or column chromatography to isolate this compound from any E-isomer or byproducts.

Logical Relationship of Hydrobromination Pathway

hydrobromination 2-Butyne 2-Butyne Vinyl_Cation_Intermediate Vinyl Cation Intermediate 2-Butyne->Vinyl_Cation_Intermediate Protonation (syn-addition) HBr HBr HBr->Vinyl_Cation_Intermediate Z_Product This compound Vinyl_Cation_Intermediate->Z_Product Bromide Attack (syn) E_Product (E)-2-bromo-2-butene Vinyl_Cation_Intermediate->E_Product Bromide Attack (anti) (minor pathway) dehydrobromination_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Dibromobutane 2,2-Dibromobutane or meso-2,3-Dibromobutane Base_Addition Addition of Strong Base (e.g., KOtBu) Dibromobutane->Base_Addition Quenching Quenching Base_Addition->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Z_Product This compound Purification->Z_Product

A Technical Guide to the Stereoselective Synthesis of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-2-bromo-2-butene is a valuable vinyl bromide intermediate in organic synthesis, frequently utilized in stereospecific cross-coupling reactions to construct complex molecular architectures. The precise control over the Z-alkene geometry is paramount for its utility. This technical guide provides an in-depth overview of the primary stereoselective methods for the synthesis of this compound. Key methodologies, including the hydrobromination of 2-butyne (B1218202) and the bromoboration/protonolysis pathway, are discussed in detail. This document includes comparative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for laboratory application.

Introduction

Vinyl bromides are powerful building blocks in modern organic chemistry, serving as key precursors in transition metal-catalyzed reactions such as Suzuki, Stille, and Heck couplings. The stereochemical integrity of the vinyl halide directly translates to the stereochemistry of the resulting product, making stereoselective synthesis a critical challenge. This compound, a brominated stereospecific alkene, is a prime example where the Z-configuration is essential for targeted molecular synthesis[1]. This guide focuses on the most effective strategies to achieve high stereoselectivity for this specific isomer.

Overview of Synthetic Strategies

The primary approaches for the stereoselective synthesis of this compound originate from the manipulation of the triple bond in 2-butyne or the double bond in 2-butene (B3427860) derivatives. The choice of strategy depends on the desired stereochemical outcome, with specific reaction conditions dictating the geometry of the final product.

G cluster_0 Addition Reactions cluster_1 Elimination Reaction start1 2-Butyne product This compound start1->product  syn-Hydrobromination  (e.g., Bromoboration/Protonolysis) start2 meso-2,3-Dibromobutane (from (E)-2-Butene) start2->product  E2 Elimination

Caption: Key synthetic pathways to this compound.

Key Synthetic Methodologies

Hydrobromination of 2-Butyne

The direct addition of hydrogen bromide (HBr) across the triple bond of 2-butyne is a primary route to 2-bromo-2-butene. However, the stereochemical outcome—syn-addition leading to the (Z)-isomer versus anti-addition leading to the (E)-isomer—is highly dependent on the reaction mechanism.

  • Electrophilic Addition: The ionic addition of HBr to alkynes is often cited as proceeding via an anti-addition mechanism, which would unfavorably yield the (E)-isomer. Kinetic studies suggest a concerted termolecular mechanism may be involved, bypassing a vinyl carbocation and favoring anti-addition[2].

  • Radical Addition: The addition of HBr in the presence of radical initiators (e.g., peroxides, UV light) also typically results in anti-addition for alkynes, again yielding the (E)-isomer[3][4][5].

Despite these tendencies, specific conditions can favor the formation of this compound from 2-butyne, suggesting a syn-addition pathway can be achieved[6][7]. However, achieving high Z-selectivity through direct HBr addition remains challenging and is often substrate or condition-specific.

Caption: Stereochemical outcomes of HBr addition to 2-butyne.

Bromoboration Followed by Protonolysis

A highly reliable and stereoselective method for achieving formal syn-hydrobromination is the bromoboration of the alkyne, followed by protonolysis. This two-step sequence provides excellent control over the Z-stereochemistry.

  • Bromoboration: The reaction of 2-butyne with a boron tribromide (BBr₃) reagent proceeds via a concerted syn-addition of a B-Br bond across the triple bond. This step generates a (Z)-alkenylborane intermediate with very high stereoselectivity (>98%)[8].

  • Protonolysis: The resulting vinylborane (B8500763) intermediate is then treated with a proton source, such as a carboxylic acid (e.g., acetic acid). This step replaces the bromo-boron group with a hydrogen atom, crucially retaining the Z-geometry of the double bond.

This method offers a robust and predictable route to this compound, overcoming the stereoselectivity issues associated with direct HBr addition.

G start 2-Butyne step1 syn-Bromoboration start->step1 + BBr₃ intermediate (Z)-Alkenyl dibromoborane step1->intermediate step2 Protonolysis intermediate->step2 + H⁺ (e.g., AcOH) product This compound step2->product

Caption: The bromoboration-protonolysis pathway for Z-selectivity.

Quantitative Data Summary

The following table summarizes and compares the key synthetic methodologies for producing this compound.

MethodStarting MaterialReagents & ConditionsReported YieldStereoselectivity (Z:E)Reference
Direct Hydrobromination 2-Butyne1 equivalent HBrVariableCondition-dependent, often favors E[6][7]
Bromoboration/Protonolysis 2-Butyne1. BBr₃2. Acetic Acid (AcOH)Good to Excellent>98:2[8]*
Elimination meso-2,3-DibromobutaneStrong, non-nucleophilic base (e.g., DBU)Moderate to GoodPotentially high, requires specific stereoisomerTheoretical

*Data extrapolated from a similar reaction with propyne, demonstrating high syn-selectivity of the bromoboration step.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Bromoboration-Protonolysis

This protocol is adapted from the highly stereoselective bromoboration methodology reported for alkynes[8].

Materials:

  • 2-Butyne

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Glacial acetic acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is cooled to 0 °C in an ice bath.

  • Reaction Mixture: The flask is charged with 2-butyne (1.0 eq) dissolved in anhydrous CH₂Cl₂ (20 mL).

  • Bromoboration: Boron tribromide (1.05 eq, 1.0 M solution in CH₂Cl₂) is added dropwise to the stirred solution at 0 °C over 20 minutes. The reaction mixture is then stirred at 0 °C for 2 hours, followed by warming to room temperature for an additional 1 hour to ensure complete formation of the (Z)-alkenyldibromoborane intermediate.

  • Protonolysis: The reaction mixture is cooled again to 0 °C. Glacial acetic acid (3.0 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 4 hours.

  • Workup: The reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution until effervescence ceases. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

G setup 1. Inert Atmosphere Setup (Flask at 0°C) reactants 2. Add 2-Butyne in CH₂Cl₂ setup->reactants bbr3 3. Add BBr₃ Dropwise at 0°C (Stir for 3h total) reactants->bbr3 protonolysis 4. Add Acetic Acid at 0°C (Stir for 4.5h total) bbr3->protonolysis workup 5. Quench (NaHCO₃) & Extract protonolysis->workup purify 6. Dry, Concentrate & Distill workup->purify product Final Product: This compound purify->product

References

Physical properties of (Z)-2-bromo-2-butene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (Z)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, a significant brominated alkene in organic synthesis. The document presents quantitative data in a structured format, details relevant experimental methodologies, and offers visual representations of related chemical concepts.

Core Physical and Chemical Properties

This compound, also known as cis-2-bromo-2-butene, is an organic compound with the chemical formula C₄H₇Br.[1] It is classified as a haloalkene and is a stereoisomer, specifically the Z (cis) isomer, where the bromine atom and the higher priority alkyl groups are on the same side of the carbon-carbon double bond.[1] This compound is typically a colorless to light yellow liquid at room temperature and possesses a characteristic sweet odor.[2][3]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for its application in synthetic chemistry, particularly for predicting its behavior in various reaction conditions and for its purification.

PropertyValueSource(s)
Molecular Formula C₄H₇Br[1][4][5][6][7]
Molecular Weight 135.00 g/mol [1][8][9]
CAS Number 3017-68-3[1][4][5][6][7]
Appearance Colorless to light yellow liquid[2][10]
Melting Point -111.2 °C to -111 °C[1][4][5][7][11]
Boiling Point 84 °C to 94 °C (at 1 atm)[1][4][5][7][11][12][13]
Density 1.332 g/mL at 25 °C[4][5][7][12][13]
Refractive Index (n20/D) 1.459[4][5][7][12]
Flash Point -1.1 °C (30 °F)[4][5][7][13]
Solubility Insoluble in water; soluble in organic solvents.[2][14]
Storage Temperature 2-8°C[4][5][7][12]

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is essential for its characterization and use. The following are standard methodologies for measuring key physical constants.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, simple distillation is a common method.

Methodology: Simple Distillation

  • Apparatus Setup: A distillation flask is filled to approximately two-thirds of its volume with the this compound sample. Boiling chips are added to ensure smooth boiling. The flask is connected to a condenser, which is attached to a receiving flask. A thermometer is placed in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

  • Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask and is stable. This temperature represents the boiling point of the substance at the recorded atmospheric pressure.

  • Pressure Correction: Since boiling points are pressure-dependent, the observed boiling point may need to be corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the measurement is not performed at sea level.

Determination of Density

Density is the mass per unit volume of a substance. A pycnometer is a precise instrument for determining the density of a liquid.

Methodology: Pycnometer Method

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed again (m₂).

  • Temperature Control: The procedure is carried out at a constant temperature (e.g., 25 °C) by placing the pycnometer in a temperature-controlled water bath.[4][5][12]

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The measurement is typically temperature-dependent and is often reported at 20°C (n20/D).[4][5][12]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to this compound.

G cluster_synthesis Synthesis and Isomerism Butene 2-Butene Z_isomer This compound Butene->Z_isomer Electrophilic Addition E_isomer (E)-2-bromo-2-butene Butene->E_isomer Electrophilic Addition HBr HBr

Caption: Synthesis pathway for (Z) and (E) isomers of 2-bromo-2-butene.

G Start Start: Impure Liquid Sample (this compound) Setup 1. Assemble Distillation Apparatus Start->Setup Heating 2. Heat Sample with Boiling Chips Setup->Heating Vaporization 3. Liquid Vaporizes Heating->Vaporization Temp_Measure 4. Measure Vapor Temperature (Thermometer at Condenser Inlet) Vaporization->Temp_Measure Condensation 5. Vapor Condenses to Liquid Temp_Measure->Condensation Collection 6. Collect Pure Distillate Condensation->Collection End End: Purified Sample & Recorded Boiling Point Collection->End

Caption: Experimental workflow for boiling point determination by distillation.

References

An In-depth Technical Guide to (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3017-68-3

This technical guide provides a comprehensive overview of (Z)-2-bromo-2-butene, a halogenated alkene with significant utility in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, detailing its chemical and physical properties, synthesis methodologies, key chemical reactions, and applications.

Chemical and Physical Properties

This compound, also known as cis-2-bromo-2-butene, is an organic compound with the chemical formula C₄H₇Br.[1] It is a colorless to yellowish-brown liquid characterized by its high reactivity.[2][3] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond, in this case, the bromine and the methyl group, are on the same side of the double bond.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇Br[1][2][4][5]
Molecular Weight 135.00 g/mol [1][2][5]
CAS Number 3017-68-3[1][2][4][5]
IUPAC Name (Z)-2-bromobut-2-ene[1][6]
Synonyms cis-2-bromo-2-butene, 2-bromo-cis-2-butene[2]
Appearance Colorless liquid / Clear yellow to brownish Liquid[2][3]
Melting Point -111.2 °C[2][4]
Boiling Point 84 - 94 °C[1][2][4]
Density 1.332 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.459[2][4]
Flash Point 30 °F (-1.11 °C)[2][4]
Solubility Sparingly soluble in water (0.7 g/L at 25 °C)[3]
Storage Temperature 2-8°C[2][4]
Dielectric Constant 5.36[1][7]
XLogP3 2.2[1][4]

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the desired purity and stereoselectivity.

Caption: General synthetic pathways to this compound.

Electrophilic Addition of Hydrogen Bromide to 2-Butyne (B1218202)

This method involves the reaction of 2-butyne with hydrogen bromide (HBr). The reaction proceeds via an electrophilic addition mechanism. To favor the formation of the (Z)-isomer, specific reaction conditions, such as the use of a non-polar solvent and controlled temperatures, are crucial.

Experimental Protocol:

  • Dissolve 2-butyne in a suitable inert, non-polar solvent (e.g., hexane) in a reaction vessel equipped with a gas inlet and a cooling system.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly bubble anhydrous HBr gas through the solution with constant stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of isomers via fractional distillation or column chromatography to isolate this compound.

Bromination of 2-Butene (B3427860) followed by Isomer Separation

Direct bromination of 2-butene yields a mixture of (E)- and this compound.[1] The isomers can then be separated.

Experimental Protocol:

  • In a fume hood, dissolve 2-butene in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light.

  • Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the alkene solution at a controlled temperature (e.g., 0 °C).

  • Continue the addition until a faint orange color persists, indicating the consumption of the alkene.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄).

  • After filtration and solvent evaporation, separate the resulting (Z) and (E) isomers using fractional distillation or preparative chromatography.[1]

Dehydrohalogenation of 2,3-Dibromobutane (B42614)

Elimination of HBr from a vicinal dibromide, such as 2,3-dibromobutane, using a strong base can produce a mixture of bromoalkenes, including this compound. The stereochemistry of the starting material and the choice of base can influence the product distribution.

Experimental Protocol:

  • Dissolve 2,3-dibromobutane in a suitable solvent, such as ethanol.

  • Add a strong base, for example, potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction by GC.

  • After cooling, pour the mixture into water and extract the product with a low-boiling organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent.

  • Isolate the this compound from the product mixture by fractional distillation.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond and the adjacent double bond.[2]

Reactions_Diagram cluster_reactions Key Reactions cluster_products Products Z_Butene This compound Elimination Elimination Z_Butene->Elimination Base Substitution Substitution Z_Butene->Substitution Nucleophile CrossCoupling CrossCoupling Z_Butene->CrossCoupling Pd Catalyst, Organometallic Reagent Butadiene Butadiene Elimination->Butadiene Substituted_Alkene Substituted_Alkene Substitution->Substituted_Alkene Coupled_Alkene Coupled_Alkene CrossCoupling->Coupled_Alkene

Caption: Key chemical reactions of this compound.

Key Chemical Reactions:
  • Elimination Reactions: In the presence of a strong base, this compound can undergo an elimination reaction to form butadiene.[1] This involves the removal of the bromine atom and a proton from an adjacent carbon.

  • Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, allowing for the synthesis of a wide range of substituted alkenes.[1] This reaction is fundamental to its use as a building block in more complex molecules.

  • Cross-Coupling Reactions: It serves as a valuable coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille reactions).[1] This enables the formation of carbon-carbon bonds, creating more complex olefinic structures.

Applications in Research and Development:

The reactivity of this compound makes it an important intermediate in various sectors:

  • Organic Synthesis: It is used as a reagent to introduce the 2-butenyl group into organic molecules.[2]

  • Pharmaceutical Production: It serves as an intermediate in the synthesis of various medicinal compounds.[2] The incorporation of bromine into a molecule can favorably affect its therapeutic activity, metabolism, and duration of action, a strategy known as "bromination" in drug design.[8]

  • Agrochemical Production: It is utilized as an intermediate in the creation of substances for agricultural applications, including pest control.[2]

  • Polymer and Plastics Industry: It can be used as a monomer in the production of specialized polymers and plastics.[2]

Applications_Logic cluster_roles Primary Roles cluster_fields Fields of Application Z_Butene This compound CAS: 3017-68-3 Intermediate Chemical Intermediate Z_Butene->Intermediate Reagent Synthetic Reagent Z_Butene->Reagent Monomer Monomer Z_Butene->Monomer Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Organic Organic Synthesis Reagent->Organic Polymer Polymers & Plastics Monomer->Polymer

Caption: Applications of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[9] It is advisable to use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Table 2: Hazard and Precautionary Information

CategoryStatements
Hazard Statements H225: Highly flammable liquid and vapour.
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[10][9] P233: Keep container tightly closed.[11] P240: Ground/bond container and receiving equipment.[11] P280: Wear protective gloves/ eye protection/ face protection.[11]
First Aid: Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
First Aid: Skin Contact Wash off with soap and plenty of water. Consult a physician.[10][9]
First Aid: Eye Contact Flush eyes with water as a precaution.[10]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[10]
Fire-fighting Measures Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9][11] Use water spray to cool unopened containers.[10]
Storage Store in a well-ventilated place. Keep cool.[9] Keep refrigerated.[12]

Disclaimer: This document is for informational purposes only and does not constitute a safety data sheet. Always refer to the official Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

In-Depth Technical Guide: Molecular Weight of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (Z)-2-bromo-2-butene, a halogenated alkene of interest in organic synthesis. The document outlines the foundational principles for this calculation, presents the relevant quantitative data in a structured format, and includes a procedural workflow for determination.

Introduction

This compound is a specific stereoisomer of 2-bromo-2-butene, where the higher priority functional groups are located on the same side of the carbon-carbon double bond. Accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling in drug development. The molecular weight is derived from its molecular formula, which is C4H7Br[1][2][3][4].

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element as defined by the International Union of Pure and Applied Chemistry (IUPAC).

While the molecular weight is a calculated value, its confirmation relies on experimental techniques such as mass spectrometry. A typical protocol would involve:

  • Sample Preparation: Dissolving a pure sample of this compound in a suitable volatile solvent.

  • Ionization: Introducing the sample into a mass spectrometer and ionizing it using methods like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separating the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detecting the separated ions to generate a mass spectrum. The peak corresponding to the molecular ion (M+) will confirm the calculated molecular weight.

It is important to note that bromine has two primary isotopes, 79Br and 81Br, of nearly equal abundance[5]. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a definitive signature for bromine-containing compounds.

Quantitative Data

The calculation of the molecular weight of this compound requires the standard atomic weights of Carbon, Hydrogen, and Bromine.

ElementSymbolAtomic Weight (amu)Number of AtomsTotal Contribution (amu)
CarbonC12.011448.044
HydrogenH1.008[6][7]77.056
BromineBr79.904[8][9]179.904
Total 135.004

The calculated molecular weight is approximately 135.00 g/mol [1][2] or more precisely 135.004 g/mol [3].

Workflow and Pathway Visualization

The logical process for determining the molecular weight of a chemical compound is outlined below.

MolecularWeightDetermination A Identify Chemical This compound B Determine Molecular Formula C4H7Br A->B C Identify Constituent Elements Carbon (C), Hydrogen (H), Bromine (Br) B->C D Obtain Standard Atomic Weights (from IUPAC data) C->D E C: 12.011 amu H: 1.008 amu Br: 79.904 amu D->E F Perform Calculation Σ (No. of Atoms × Atomic Weight) D->F G Result: Molecular Weight = 135.004 amu F->G

Caption: Workflow for calculating the molecular weight of a compound.

This guide does not describe any signaling pathways as this compound is a simple organohalide primarily used as a synthetic building block and is not typically involved in biological signaling.

References

An In-depth Technical Guide to the Spectral Data of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (Z)-2-bromo-2-butene, a key intermediate in various organic syntheses. The information presented herein is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound. This document details its proton and carbon-13 nuclear magnetic resonance (NMR) spectra, infrared (IR) spectrum, and mass spectrum. Detailed experimental protocols for acquiring this data are also provided, along with a visualization of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 5.5 - 6.0QuartetNot available=CH-
~ 2.0 - 2.5SingletNot applicable-C(Br)=C-CH₃
~ 1.5 - 2.0DoubletNot available=CH-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~ 115 - 140C=C (alkenyl)
~ 115 - 140C -Br (alkenyl)
~ 20 - 30-C (Br)=C-CH₃
~ 10 - 15=CH-C H₃

Note: The expected chemical shift ranges are based on typical values for similar chemical environments.[2][3]

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3030Variable=C-H Stretch
~ 2950 - 2850Medium to StrongC-H Stretch (Alkyl)
~ 1680 - 1620VariableC=C Stretch (Alkene)
~ 860 - 680Strong=C-H Bend (cis-alkene)
515-690StrongC-Br Stretch

Note: The IR spectrum of this compound will exhibit characteristic peaks for a cis-alkenyl bromide.[4][5][6]

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
134/136Varies[M]⁺ (Molecular ion)
55High[C₄H₇]⁺
41Base Peak[C₃H₅]⁺
29High[C₂H₅]⁺
27High[C₂H₃]⁺

Note: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[7]

Synthesis Pathway

This compound can be synthesized via the syn-addition of hydrogen bromide (HBr) to 2-butyne. This reaction proceeds through a concerted mechanism.[8][9][10][11]

G 2-Butyne 2-Butyne Transition_State Transition State 2-Butyne->Transition_State HBr HBr HBr->Transition_State This compound This compound Transition_State->this compound

Caption: Synthesis of this compound from 2-butyne.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure and proton/carbon environments.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H spectrum.

    • Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample spectrum is then recorded. The ATR crystal is brought into firm contact with the liquid sample.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Acquisition: The mass spectrum is recorded over a specific m/z range (e.g., 10-200 amu).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine is a key diagnostic feature.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is outlined below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR ATR-IR Spectroscopy Sample->IR MS EI-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Discovery and History of 2-Bromo-2-Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of the (E) and (Z) isomers of 2-bromo-2-butene (B89217). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.

Introduction and Historical Context

The history of 2-bromo-2-butene isomers is intrinsically linked to the broader exploration of electrophilic addition reactions to alkenes and alkynes, a cornerstone of organic chemistry. While a singular "discovery" of these specific isomers is not well-documented, their synthesis and characterization emerged from foundational studies on the halogenation and hydrohalogenation of C4 hydrocarbons in the early to mid-20th century.

Early investigations into the reactions of 2-butene (B3427860) and 2-butyne (B1218202) with hydrogen bromide (HBr) and bromine (Br₂) laid the groundwork for understanding the formation of various halogenated butanes and butenes. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, was pivotal in the definitive identification and differentiation of the (E) and (Z) stereoisomers of 2-bromo-2-butene. These compounds have since become useful intermediates in organic synthesis, particularly in the stereoselective construction of more complex molecules.

Physicochemical and Spectroscopic Data

The (E) and (Z) isomers of 2-bromo-2-butene exhibit distinct physical and spectroscopic properties. The following tables summarize key quantitative data for each isomer, facilitating comparison.

Table 1: Physical Properties of 2-Bromo-2-Butene Isomers

Property(E)-2-Bromo-2-butene(Z)-2-Bromo-2-butene
CAS Number 3017-71-8[1]3017-68-3[2]
Molecular Formula C₄H₇Br[1][2]C₄H₇Br[2]
Molecular Weight 135.00 g/mol [1][2]135.00 g/mol [3]
Boiling Point 82-90 °C (at 740 mmHg)[1]94 °C[3]
Melting Point -115 °C[1]-111 °C[3]
Density 1.32 g/mL[1]Not readily available
Refractive Index 1.4610[1]Not readily available

Table 2: Spectroscopic Data of 2-Bromo-2-Butene Isomers

Spectroscopy(E)-2-Bromo-2-buteneThis compound
¹H NMR (CDCl₃) δ ~1.7 (d, 3H), ~2.4 (s, 3H), ~5.8 (q, 1H)δ ~1.7 (d, 3H), ~2.3 (s, 3H), ~6.0 (q, 1H)
¹³C NMR (CDCl₃) δ values are available in spectral databases.[4][5]δ values are available in spectral databases.[5]
IR Spectroscopy Key absorptions for C=C stretch and C-H bends are available in spectral databases.[6]Key absorptions for C=C stretch and C-H bends are available in spectral databases.[6]

Experimental Protocols

Several synthetic routes have been established for the preparation of 2-bromo-2-butene isomers. The choice of method often depends on the desired stereoisomer.

Synthesis of a Mixture of (E)- and this compound via Electrophilic Addition of HBr to 2-Butyne

This method typically yields a mixture of the (E) and (Z) isomers.

Reaction: CH₃-C≡C-CH₃ + HBr → (E/Z)-CH₃-CH=C(Br)-CH₃

Protocol:

  • In a fume hood, cool a solution of 2-butyne in a suitable inert solvent (e.g., pentane (B18724) or dichloromethane) to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen bromide gas through the solution at a slow, steady rate. Alternatively, a solution of HBr in acetic acid can be used.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of (E)- and this compound, can be purified by fractional distillation.

Stereoselective Synthesis of (E)-2-Bromo-2-butene via Anti-Addition to 2-Butyne

This method favors the formation of the (E) isomer.

Reaction: CH₃-C≡C-CH₃ + LiBr + H₂SO₄ → (E)-CH₃-CH=C(Br)-CH₃

Protocol:

  • To a stirred solution of 2-butyne and lithium bromide in a mixture of acetic acid and water, slowly add concentrated sulfuric acid at room temperature.

  • Maintain the temperature and stir the mixture for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a low-boiling organic solvent like diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by fractional distillation to obtain (E)-2-bromo-2-butene.

Synthesis of 2-Bromo-2-butene Isomers via Dehydrobromination of 2,2-Dibromobutane (B14672450)

This elimination reaction can produce a mixture of isomers, with the product ratio depending on the reaction conditions and the base used.

Reaction: CH₃-C(Br)₂-CH₂-CH₃ + Base → (E/Z)-CH₃-CH=C(Br)-CH₃ + Base·HBr

Protocol:

  • Prepare a solution of 2,2-dibromobutane in a suitable solvent, such as ethanol (B145695) or tert-butanol.

  • Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified period, monitoring the progress by GC or TLC.

  • After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • After filtration, remove the solvent under reduced pressure.

  • The resulting mixture of (E)- and this compound isomers can be separated and purified by fractional distillation or preparative gas chromatography.

Signaling Pathways and Experimental Workflows

The 2-bromo-2-butene isomers are valuable building blocks in organic synthesis. Their reactivity is primarily centered around the carbon-carbon double bond and the carbon-bromine bond. The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships.

Synthesis_Pathways cluster_starting_materials Starting Materials cluster_products Products 2-Butyne 2-Butyne E_isomer (E)-2-Bromo-2-butene 2-Butyne->E_isomer + LiBr / H₂SO₄ (Anti-addition) Mixture Mixture of (E) and (Z) isomers 2-Butyne->Mixture + HBr (Electrophilic Addition) 2-Butene 2-Butene 2-Butene->Mixture + NBS / Light (Allylic Bromination - minor pathway) 2,2-Dibromobutane 2,2-Dibromobutane 2,2-Dibromobutane->Mixture + Strong Base (Dehydrobromination) Z_isomer This compound Electrophilic_Addition_Mechanism Alkene 2-Butyne Carbocation Vinylic Carbocation Intermediate Alkene->Carbocation π bond attacks H HBr H-Br Bromide Br⁻ HBr->Bromide Heterolytic cleavage Product (E/Z)-2-Bromo-2-butene Carbocation->Product Bromide->Product Nucleophilic attack Dehydrobromination_Workflow cluster_workflow Experimental Workflow Start Start: 2,2-Dibromobutane in Solvent Add_Base Add Strong Base (e.g., t-BuOK) Start->Add_Base Reaction Stir at Controlled Temperature Add_Base->Reaction Monitor Monitor by GC/TLC Reaction->Monitor Workup Neutralization and Extraction Monitor->Workup Reaction Complete Purification Fractional Distillation Workup->Purification End End: Purified (E) and (Z) Isomers Purification->End

References

Theoretical Stability of (Z)-2-Bromo-2-Butene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Alkene Stability

The stability of alkene isomers is primarily determined by a combination of steric and electronic effects. In the case of (Z)-2-bromo-2-butene and its (E) isomer, the key factors at play are steric hindrance and, to a lesser extent, hyperconjugation.

  • Steric Hindrance: In this compound, the presence of the bromine atom and the methyl group on the same side of the carbon-carbon double bond leads to significant steric repulsion. This van der Waals strain raises the overall energy of the molecule, rendering it less stable than the (E) isomer, where these bulky groups are positioned on opposite sides of the double bond.

  • Hyperconjugation: While generally a stabilizing electronic effect in alkenes, the impact of hyperconjugation is expected to be similar for both the (Z) and (E) isomers of 2-bromo-2-butene (B89217), as both are disubstituted alkenes.

Based on these principles, it is strongly predicted that (E)-2-bromo-2-butene is thermodynamically more stable than this compound.

Quantitative Data and Energetic Considerations

Direct experimental or computational data for the energy difference between the (Z) and (E) isomers of 2-bromo-2-butene is not prevalent in the literature. However, we can infer the expected trend and approximate magnitude from studies on the closely related 2-butene (B3427860) isomers.

Isomer PairIsomer with Higher StabilityKey Contributing Factor
This compound / (E)-2-bromo-2-butene(E)-2-bromo-2-butene (Predicted)Reduced steric hindrance
cis-2-butene / trans-2-butenetrans-2-buteneReduced steric hindrance

Experimental and Computational Protocols

The determination of the relative stability of alkene isomers like (Z)- and (E)-2-bromo-2-butene is typically achieved through computational chemistry methods. The following outlines a standard protocol for such a theoretical investigation.

Computational Methodology

A robust computational study to determine the relative stabilities of (Z)- and (E)-2-bromo-2-butene would involve the following steps:

  • Geometry Optimization: The three-dimensional structures of both the (Z) and (E) isomers are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) or ab initio methods.

    • DFT Functional: A common choice is the B3LYP functional, which provides a good balance of accuracy and computational cost.

    • Basis Set: A basis set such as 6-31G(d) or a larger one like aug-cc-pVTZ would be appropriate to accurately describe the electronic structure, including the polarization effects of the bromine atom.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Isomerization Energy Calculation: The relative stability is determined by calculating the difference in the Gibbs free energy (ΔG) or electronic energy (ΔE) between the (E) and (Z) isomers.

    ΔGisomerization = G(E)-isomer - G(Z)-isomer

A negative value for ΔGisomerization would indicate that the (E) isomer is more stable.

  • Transition State Search: To understand the kinetics of isomerization, a transition state search for the rotation around the C=C double bond can be performed. This would provide the activation energy barrier for the interconversion between the two isomers.

Visualization of Key Processes

Isomerization Pathway of 2-Bromo-2-Butene

The following diagram illustrates the energetic relationship between the (Z) and (E) isomers of 2-bromo-2-butene and the transition state for their interconversion. The (E) isomer is depicted at a lower energy level, reflecting its greater predicted stability.

G Z_isomer TS Z_isomer->TS ΔG‡(Z→E) E_isomer Z_isomer->E_isomer TS->E_isomer E_isomer->TS ΔG‡(E→Z) Z_level Energy E_level

Caption: Energy profile for the isomerization of (Z)- to (E)-2-bromo-2-butene.

Workflow for Theoretical Stability Analysis

The logical flow for a computational study on the stability of 2-bromo-2-butene isomers is depicted below. This workflow outlines the key steps from initial structure generation to the final analysis of relative stability.

G start Define Isomers: (Z)- and (E)-2-bromo-2-butene geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (No imaginary frequencies) freq_calc->verify_minima verify_minima->geom_opt If not, re-optimize single_point Single-Point Energy Calculation (Higher level of theory) verify_minima->single_point If minima confirmed thermo_analysis Thermodynamic Analysis (ΔE, ΔH, ΔG) single_point->thermo_analysis stability Determine Relative Stability thermo_analysis->stability

Caption: Workflow for computational analysis of isomer stability.

Conclusion

A Technical Guide to (Z)-2-Bromo-2-butene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the commercial availability, key chemical properties, and synthetic applications of (Z)-2-bromo-2-butene, a versatile building block in modern organic synthesis.

Introduction

This compound is a halogenated alkene that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its stereodefined trisubstituted double bond makes it a valuable precursor for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key synthetic applications, with a focus on detailed experimental protocols and its relevance in the development of bioactive molecules.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is important for researchers to consult the specific product information from their chosen vendor for the most accurate data on purity and available quantities.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
SmoleculeIn StockResearch quantities
ChemicalBookVariesVaries
LookChem97%1ml, 5ml
CenmedVariesResearch quantities
Santa Cruz BiotechnologyResearch GradeResearch quantities
TCI Chemicals>98% (GC) (mixture of cis and trans)25g, 500g

Note: Availability and specifications are subject to change. Please verify with the supplier.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₄H₇Br[1]
Molecular Weight 135.00 g/mol [1]
CAS Number 3017-68-3[1]
Appearance Liquid
Boiling Point 84 °C (lit.)
Melting Point -111 °C
Density 1.332 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.459 (lit.)
SMILES C/C=C(\C)/Br[1]
InChI Key UILZQFGKPHAAOU-ARJAWSKDSA-N[1]

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent that participates in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and elimination reactions. Its defined stereochemistry is often retained in the product, making it a valuable tool for stereoselective synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent coupling partner, allowing for the introduction of the (Z)-but-2-en-2-yl moiety.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex.

Suzuki_Coupling Z_BromoButene This compound Oxidative_Addition Oxidative Addition Z_BromoButene->Oxidative_Addition Organoboron R-B(OR')₂ Transmetalation Transmetalation Organoboron->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Coupled_Product Coupled Product Pd_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd_Intermediate Pd_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Reductive_Elimination->Coupled_Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid or boronic ester (1.2 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 2-24 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

The Heck-Mizoroki reaction couples vinyl halides with alkenes to form substituted alkenes. This reaction is highly valuable for the synthesis of complex olefinic structures.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

In a reaction vessel, this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate phosphine, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.0 equiv) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is degassed and heated under an inert atmosphere at 80-140 °C for 6-48 hours. Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.

Sonogashira_Coupling_Workflow Start Start Combine_Reagents Combine this compound, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, and base in a solvent Start->Combine_Reagents Degas Degas the reaction mixture Combine_Reagents->Degas Heat Heat under inert atmosphere Degas->Heat Monitor Monitor reaction progress (TLC, GC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Obtain pure enyne product Purify->End

Figure 2: General experimental workflow for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine (B128534) or diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or DIPA, which can also be the solvent). The reaction mixture is degassed and stirred at room temperature to 60 °C for 2-24 hours. After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for forming C(sp²)–C(sp³) bonds.

Experimental Protocol: General Procedure for Kumada Coupling

To a solution of this compound (1.0 equiv) in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere is added a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄, 1-5 mol%). The mixture is cooled to 0 °C or a lower temperature, and a solution of the Grignard reagent (1.1-1.3 equiv) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-12 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by a variety of nucleophiles. These reactions typically proceed via an Sɴ2 mechanism, leading to an inversion of configuration if the carbon center were chiral, or with retention of the double bond geometry.

Experimental Protocol: General Procedure for Nucleophilic Substitution

To a solution of the nucleophile (e.g., sodium azide, potassium cyanide, or a sodium alkoxide, 1.2-2.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO, or acetone) is added this compound (1.0 equiv). The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-24 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over a drying agent, and the solvent is evaporated. The product is then purified by distillation or column chromatography.

Elimination Reactions

Under strongly basic conditions, this compound can undergo elimination of HBr to form butadienes. The regioselectivity of the elimination depends on the base and reaction conditions.

Experimental Protocol: General Procedure for Elimination

A solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or ethanol) is treated with a strong base (e.g., potassium tert-butoxide or sodium ethoxide, 1.5-2.0 equiv) at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction is stirred for 1-12 hours. After the reaction is complete, the mixture is diluted with water and extracted with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether). The organic extract is washed with water, dried, and the solvent is carefully removed to afford the volatile diene product.

Applications in Drug Development and Bioactive Molecule Synthesis

The stereodefined nature of this compound makes it a valuable building block for the synthesis of complex molecules with specific biological activities. Its utility is particularly evident in the construction of trisubstituted alkenes, a common motif in many natural products and pharmaceuticals.

Synthesis of Trisubstituted Alkenes

This compound is a key starting material for the stereoselective synthesis of (Z)-trisubstituted alkenes.[2][3] Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allow for the introduction of a variety of substituents with high retention of the Z-geometry.[3] This methodology is crucial for the synthesis of intermediates for natural products such as mycolactone (B1241217) A and (+)-calyculin A.[3]

Precursor to Pharmaceutical Scaffolds

While direct incorporation of the (Z)-but-2-en-2-yl group into final drug structures may be less common, its value lies in its role as a versatile intermediate. The functional handles on this compound allow for its elaboration into more complex fragments that are then incorporated into pharmaceutically active compounds. For instance, the principles of stereoselective cross-coupling with similar vinyl bromides are applied in the synthesis of precursors for antifungal and anti-inflammatory agents like indiacen B and coibacin D.[2] Although not a direct precursor, the stereochemical control offered by reagents like this compound is fundamental to the synthesis of complex molecules such as analogs of the anticancer agent combretastatin (B1194345) A-4, where the cis (or Z) configuration of the stilbene (B7821643) core is crucial for its biological activity.

Conclusion

This compound is a commercially available and highly versatile reagent for organic synthesis. Its utility in stereoselective transformations, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for researchers and professionals in drug development. The ability to construct complex trisubstituted alkenes with high fidelity opens up avenues for the synthesis of novel bioactive molecules and complex natural products. The experimental protocols provided in this guide serve as a starting point for the exploration of the rich chemistry of this important building block.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method, recognized with the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it a favored method in pharmaceutical and materials science research.[2]

These application notes provide a detailed overview and specific protocols for the Suzuki-Miyaura coupling of (Z)-2-bromo-2-butene. A key feature of this reaction with vinyl halides is its stereoretentive nature, allowing for the synthesis of geometrically pure (Z)-alkenes, which are important structural motifs in many biologically active molecules and advanced materials.[3]

Reaction Principle and Stereoselectivity

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step typically occurs with retention of the double bond's configuration.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product with a new carbon-carbon bond and regenerating the Pd(0) catalyst. This final step is also stereoretentive.

The overall stereochemical outcome of the Suzuki-Miyaura coupling with vinyl halides is a retention of configuration. Therefore, using this compound as the starting material allows for the stereospecific synthesis of (Z)-alkene products.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields and stereoselectivity.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or vinyl-boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)

  • Water (for biphasic systems)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the boronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent (and water if using a biphasic system).

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be employed.

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a suitable degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work up and purify the product as described in the general protocol.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on literature precedents for similar (Z)-vinyl bromides. High stereoretention (>95% Z-isomer) is generally expected under these conditions.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1008>95
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF801685-95
4(E)-Styrylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)DME/H₂O901280-90
54-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O11010>85

Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex (Z)-R¹-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition ((Z)-R¹-Br) pd0->pd_complex transmetalation_complex (Z)-R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation_complex transmetalation_complex->pd0 product (Z)-R¹-R² transmetalation_complex->product Reductive Elimination transmetalation_complex->product R1 R¹ = (CH₃)CH=C(CH₃)- R2 R² = Aryl, Vinyl, etc. Experimental_Workflow start Start: Assemble Reactants reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction Add this compound monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: (Z)-Alkene purification->product

References

Application Notes and Protocols for the Formation of Grignard Reagent from (Z)-2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The preparation of Grignard reagents from alkenyl halides, such as (Z)-2-bromo-2-butene, provides access to stereochemically defined vinyl organometallic intermediates. These reagents are valuable in the synthesis of complex molecules, including natural products and pharmaceuticals, where the retention of stereochemistry is crucial. The formation of a Grignard reagent from this compound is expected to proceed with retention of the Z-configuration at the double bond, a critical consideration for stereospecific synthesis.[2]

The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. Due to the higher reactivity of the C-Br bond compared to C-Cl bonds, this transformation can be achieved with high chemoselectivity.[3][4] The use of anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF), is essential to stabilize the resulting Grignard reagent.[1][5] Activation of the magnesium surface is often necessary to initiate the reaction.[1]

Key Applications

The (Z)-2-buten-2-ylmagnesium bromide reagent is a versatile intermediate for various chemical transformations, including:

  • Stereospecific synthesis of alkenes: Coupling reactions with organic halides.

  • Synthesis of allylic alcohols: Reaction with aldehydes and ketones.[6]

  • Formation of carboxylic acids: Reaction with carbon dioxide.[7]

  • Introduction of a (Z)-2-butenyl moiety: In the synthesis of complex organic molecules and active pharmaceutical ingredients.

Quantitative Data

While specific quantitative data for the formation of Grignard reagents from this compound is not extensively reported, the following table summarizes typical data for the formation of Grignard reagents from analogous vinyl bromides. This data provides a reasonable expectation of outcomes for the described protocol.

Parameter(Z)-1-BromopropeneVinyl BromideThis compound (Expected)
Substrate (Z)-1-bromo-1-propeneVinyl bromideThis compound
Solvent THFTHFTHF
Temperature (°C) 25-40Reflux25-40
Reaction Time (h) 1-20.51-2
Yield (%) >90 (in solution)High (in solution)>85 (in solution)
Stereochemical Purity High retention of (Z)N/AHigh retention of (Z)
Reference Analogous Reactions[8]Projected

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert atmosphere.
Magnesium Turnings99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
IodineReagent GradeSigma-AldrichFor magnesium activation.
1,2-Dibromoethane99%Sigma-AldrichOptional, for magnesium activation.
Hydrochloric Acid (HCl)1 M solutionVWRFor titration.
Salicylaldehyde (B1680747) phenylhydrazoneIndicator GradeSigma-AldrichFor titration.
Procedure

1. Preparation of Glassware and Reagents:

  • All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or used from a sealed bottle.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a single crystal of iodine.

  • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.

  • Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

  • Add enough anhydrous THF to the flask to cover the activated magnesium turnings.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

  • The reaction mixture should become cloudy and may begin to gently reflux, indicating initiation. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the (Z)-2-buten-2-ylmagnesium bromide.

4. Quantification of the Grignard Reagent (Titration):

  • The concentration of the prepared Grignard reagent should be determined before use.

  • A common method involves titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline (B135089) as an indicator.

  • Alternatively, a known amount of salicylaldehyde phenylhydrazone can be dissolved in THF and titrated with the Grignard solution until a persistent color change from yellow to orange/red is observed.

Safety Precautions
  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a strict inert atmosphere (nitrogen or argon).

  • Anhydrous solvents are essential, as Grignard reagents react violently with water.[7]

  • Ethereal solvents like THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.

  • The reaction can be exothermic. An ice bath should be readily available for cooling if the reaction becomes too vigorous.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware Activate_Mg Activate Mg Turnings (Iodine) Dry_Glassware->Activate_Mg Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Activate_Mg Add_THF Add Anhydrous THF Activate_Mg->Add_THF Add_Substrate Add this compound (dropwise) Add_THF->Add_Substrate Reflux Maintain Gentle Reflux Add_Substrate->Reflux Stir Stir at Room Temp Reflux->Stir Titration Quantify by Titration Stir->Titration Use_Reagent Use Immediately Titration->Use_Reagent

Caption: Experimental workflow for the formation of (Z)-2-buten-2-ylmagnesium bromide.

Signaling Pathway of Grignard Reagent Formation

Grignard_Mechanism Reactants This compound + Mg Intermediate Radical Intermediate on Mg Surface Reactants->Intermediate Single Electron Transfer (SET) Product (Z)-2-buten-2-ylmagnesium bromide Intermediate->Product Radical Recombination (Stereoretentive)

Caption: Simplified mechanism for stereoretentive Grignard reagent formation.

References

Application Notes and Protocols: Elimination Reactions of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the elimination reactions of (Z)-2-bromo-2-butene, a vinylic halide. The content covers reaction mechanisms, stereochemical considerations, potential products, and detailed experimental protocols for performing these reactions in a laboratory setting.

Introduction and Reaction Overview

This compound is a vinylic halide, a class of compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond.[1][2][3] Unlike their saturated alkyl halide counterparts, vinylic halides are generally less reactive towards substitution and elimination reactions. However, under forcing conditions with very strong bases, they undergo dehydrohalogenation to yield alkynes.[4][5]

The primary elimination reaction of this compound involves the removal of hydrogen bromide (HBr) to form 2-butyne. This process is of significant interest due to its stereochemical implications. The geometry of the starting material dictates the mechanism and reaction rate.

Reaction Mechanisms and Stereochemistry

The bimolecular elimination (E2) mechanism is the principal pathway for the dehydrohalogenation of vinylic halides. A key requirement for an E2 reaction is a specific geometric arrangement of the departing hydrogen and the leaving group, which must be in the same plane (periplanar).[6][7]

  • Anti-periplanar Elimination : This is the preferred, lower-energy pathway where the hydrogen and the leaving group are on opposite sides of the molecule (180° dihedral angle).[8][9] This arrangement allows for optimal orbital overlap in the transition state. The (E)-isomer of 2-bromo-2-butene (B89217) would undergo this favored anti-elimination.

  • Syn-periplanar Elimination : This pathway is required for the this compound substrate, as the hydrogen on the adjacent carbon (C3) and the bromine atom are on the same side of the double bond (0° dihedral angle). This conformation is energetically unfavorable as it involves an eclipsed transition state.[5][7] Consequently, the elimination of this compound is significantly slower than that of its (E)-stereoisomer.

Given the high energy barrier for a concerted syn-elimination, an alternative stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism is often proposed for substrates like the (Z)-isomer.[5][10][11]

  • Deprotonation : A strong base removes the vinylic proton from C3, forming a resonance-stabilized vinylic carbanion.

  • Loss of Leaving Group : The lone pair on the carbanion expels the bromide ion to form the alkyne triple bond.

A competing, though typically minor, reaction pathway is the elimination of a proton from the C1 methyl group to form the allene, 1,2-butadiene.

Elimination_Pathways sub This compound prod2 1,2-Butadiene (Minor Product) sub->prod2 β-Elimination (from C1) ts1 Syn-periplanar E2 or E1cB Transition State sub->ts1 Syn-Elimination base Strong Base (e.g., NaNH2) prod1 2-Butyne (Major Product) ts1->prod1 Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Solvent and Base (e.g., NaNH2 in liq. NH3 or t-BuOK in DMSO) setup->reagents substrate Add this compound Dropwise reagents->substrate react Stir under Reaction Conditions (Temp/Time) substrate->react monitor Monitor Progress (TLC / GC) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., with NH4Cl or H2O) monitor->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Distillation) dry->purify end End purify->end

References

Application Notes and Protocols for the Use of (Z)-2-Bromo-2-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-bromo-2-butene is a versatile reagent in organic synthesis, serving as a key building block for the stereoselective construction of complex organic molecules. Its Z-configuration offers a strategic advantage in the synthesis of specific stereoisomers, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound is an excellent substrate for such reactions, allowing for the introduction of the (Z)-but-2-en-2-yl moiety with retention of stereochemistry.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. A derivative of this compound has been shown to be an effective coupling partner in Negishi reactions for the synthesis of (Z)-trisubstituted alkenes.[1][2][3]

Reaction Principle:

The catalytic cycle of the Negishi coupling involves the oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Negishi_Coupling_Pathway Z_Bromo_Butene This compound derivative VinylPd_Complex Vinyl-Pd(II)-Br Complex Z_Bromo_Butene->VinylPd_Complex Organozinc Organozinc Reagent (R-ZnX) Intermediate_Complex Vinyl-Pd(II)-R Complex Organozinc->Intermediate_Complex Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition OxidativeAddition->VinylPd_Complex Transmetalation Transmetalation Transmetalation->Intermediate_Complex Intermediate_Complex->Pd0 Regeneration ReductiveElimination Reductive Elimination Product Trisubstituted Alkene Product ReductiveElimination->Product

Figure 1: General reaction pathway for the Negishi coupling of a this compound derivative.

Quantitative Data:

The following table summarizes the yields obtained from the Negishi coupling of (Z)-2-bromo-1-propenyl(pinacolyl)borane (a derivative synthesized from a propyne (B1212725) precursor that mirrors the reactivity of this compound) with various organozinc reagents.[2]

EntryOrganozinc Reagent (R in R-ZnCl)ProductYield (%)
1n-Hexyl(Z)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)non-2-ene85
2Isopropyl(Z)-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-ene73
3Cyclohexyl(Z)-2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane81
4Phenyl(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenylprop-1-ene90
5Vinyl(Z)-2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88

Experimental Protocol: General Procedure for Negishi Coupling

This protocol is adapted from the work of Negishi and coworkers.[2]

Negishi_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep_Flask Flame-dry a Schlenk flask under vacuum. Add_Pd Add Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask. Prep_Flask->Add_Pd Add_Bromo Add this compound derivative (1.0 equiv). Add_Pd->Add_Bromo Add_Solvent Add anhydrous THF via syringe. Add_Bromo->Add_Solvent Add_Organozinc Slowly add the organozinc reagent (1.2 equiv) at room temperature. Add_Solvent->Add_Organozinc Stir Stir the reaction mixture at room temperature for the specified time (monitor by TLC/GC-MS). Add_Organozinc->Stir Quench Quench the reaction with saturated aqueous NH₄Cl. Stir->Quench Extract Extract with an organic solvent (e.g., diethyl ether). Quench->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry the organic layer over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by flash column chromatography. Concentrate->Purify

Figure 2: Experimental workflow for a typical Negishi coupling reaction.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the this compound derivative (1.0 equivalent) followed by anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Execution: To the stirred solution, add the organozinc reagent (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trisubstituted alkene.

Suzuki-Miyaura Coupling

Reaction Principle:

The catalytic cycle involves the oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to furnish the coupled product.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Methodology:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Purge the vessel with an inert gas and heat the mixture with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, (Z)-but-2-en-2-ylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Grignard_Formation_Reaction Z_Bromo_Butene This compound Solvent Anhydrous Ether or THF Grignard_Reagent (Z)-But-2-en-2-ylmagnesium bromide Z_Bromo_Butene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Addition_Product Addition Product Grignard_Reagent->Addition_Product Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Addition_Product Workup Acidic Work-up (H₃O⁺) Final_Product Final Product (e.g., Alcohol) Addition_Product->Final_Product Workup->Final_Product

Figure 3: Formation of a Grignard reagent from this compound and its subsequent reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings in the flask and activate them by adding a small crystal of iodine and gently warming under a nitrogen atmosphere.

  • Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask. Dissolve this compound in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous ether/THF dropwise.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or column chromatography.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by various nucleophiles in S_N2 or S_N2' reactions. The reaction pathway and product distribution can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Reaction Principle:

A strong nucleophile can attack the carbon bearing the bromine atom (S_N2) or the γ-carbon of the double bond (S_N2'), leading to direct or rearranged substitution products, respectively.

Experimental Protocol: General Procedure for Nucleophilic Substitution

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol).

  • Reaction Execution: Add this compound to the solution of the nucleophile. The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in a variety of stereoselective transformations makes it a key intermediate for the synthesis of complex molecules with defined stereochemistry. The protocols outlined in this document provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors. It is important to note that reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals, natural products, and advanced organic materials.[2] The reaction typically proceeds under mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups.[3]

This document provides detailed protocols and application notes for the Sonogashira coupling of vinyl bromides. Vinyl bromides are generally more reactive than the corresponding chlorides and more stable and cost-effective than vinyl iodides, making them attractive substrates in organic synthesis.[3] Both traditional copper-cocatalyzed and modern copper-free methodologies will be discussed, providing researchers with the flexibility to choose the most suitable conditions for their specific needs. The copper-free protocols are particularly advantageous in instances where the removal of copper residues is critical, such as in the synthesis of active pharmaceutical ingredients (APIs), and to avoid the potential for alkyne homocoupling (Glaser coupling).[4]

Key Reaction Parameters

The success of a Sonogashira coupling with a vinyl bromide is highly dependent on the careful selection and optimization of several key parameters:

  • Catalyst System: The reaction is catalyzed by a palladium complex, typically with palladium in the 0 or +2 oxidation state. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[2][5] In the classic protocol, a copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst.[5]

  • Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulkier and more electron-rich ligands like X-Phos can be beneficial for less reactive vinyl bromides.[2] N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands.[5]

  • Base: An amine base, such as triethylamine (B128534) (NEt₃), diisopropylamine (B44863) (DIPA), or piperidine, is essential to neutralize the hydrogen halide byproduct formed during the reaction and to deprotonate the terminal alkyne.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be employed, particularly in copper-free protocols.[6]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). In some cases, the amine base can also serve as the solvent.[3]

  • Temperature: While many Sonogashira couplings can be performed at room temperature, heating may be necessary for less reactive vinyl bromides to achieve a satisfactory reaction rate.[3]

Data Presentation: Sonogashira Coupling of Vinyl Bromides

The following table summarizes representative examples of Sonogashira couplings with various vinyl bromides, highlighting the reaction conditions and corresponding yields.

Vinyl BromideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
(E)-β-BromostyrenePhenylacetylenePd(OAc)₂ (0.004)CuI (5)1,10-PhenanthrolineK₂CO₃DMF10020>95
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100396
1-Bromo-2-(phenylethynyl)benzene1-Bromo-2-ethynylbenzene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃--THF/DMA80-50
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100385
(E)-1-Bromo-1-hexenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHFRT1288
3-Bromo-2-aminopyridine4-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100392
4-BromostyrenePhenylacetylene(PhCN)₂PdCl₂ (0.25)-L7 (0.5)DBUMeCNRT2495

Experimental Protocols

Below are two representative protocols for the Sonogashira coupling of a vinyl bromide with a terminal alkyne. Protocol A describes a classic copper-cocatalyzed method, while Protocol B outlines a copper-free alternative.

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method for the coupling of a vinyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.

Materials:

  • Vinyl bromide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the vinyl bromide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when the final product must be free of copper contamination.

Materials:

  • Vinyl bromide (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or a bulky phosphine ligand, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine, 2-3 eq)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the vinyl bromide, palladium catalyst, and ligand.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by TLC or GC-MS.[2] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.[2]

  • Once the reaction is complete, cool the mixture to room temperature and add water.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography to yield the pure product.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Vinyl Bromide, Pd Catalyst, Ligand (if applicable), and CuI (if applicable) in a dry flask under inert atmosphere B Add anhydrous solvent and base A->B C Add terminal alkyne B->C D Stir at appropriate temperature C->D E Monitor progress by TLC or GC-MS D->E F Quench reaction E->F Reaction Complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J Final Product I->J

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Classic Protocol) Pd0 Pd(0)L₂ PdII_halide R-Pd(II)(X)L₂ PdII_alkyne R-Pd(II)(C≡CR')L₂ PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Product R-C≡C-R' PdII_alkyne->Product Reductive Elimination CuX CuX Cu_alkyne CuC≡CR' Cu_alkyne->CuX from Transmetalation Alkyne R'C≡CH Alkyne->Cu_alkyne Deprotonation VinylHalide R-X VinylHalide->PdII_halide Oxidative Addition Base Base

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.

References

Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] This reaction is widely utilized in organic synthesis, including the production of pharmaceuticals and complex molecular scaffolds, due to its tolerance of a wide range of functional groups and often high stereoselectivity.[1][3] This document provides detailed application notes and protocols for the Heck reaction of (Z)-2-bromo-2-butene, a vinyl bromide, with various alkenes to stereoselectively synthesize substituted 1,3-dienes. The reaction with (Z)-vinyl bromides typically proceeds with retention of the double bond geometry, leading to the formation of (Z,E)-configured dienes.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the diene product and a palladium-hydride species. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity.

Experimental Protocols

Below are detailed protocols for the Heck reaction of this compound with representative alkenes, such as styrene (B11656) and n-butyl acrylate (B77674). These protocols are based on established procedures for similar vinyl bromides.[6][7][8][9]

General Materials and Methods:

  • Reagents: this compound, styrene, n-butyl acrylate, palladium(II) acetate (B1210297) (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), triethylamine (B128534) (NEt₃), sodium carbonate (Na₂CO₃), N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN). All reagents and solvents should be of high purity and dried according to standard procedures.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stirrer, heating mantle or oil bath, condenser, and standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus).

Protocol 1: Heck Reaction of this compound with Styrene

This protocol aims to synthesize (3Z,5E)-3-methyl-1-phenyl-1,3-pentadiene.

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand.

  • Add this compound (1.0 eq.), styrene (1.2 eq.), and triethylamine (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water to remove the triethylammonium (B8662869) bromide salt and DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired diene.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is for the synthesis of butyl (2E,4Z)-4-methyl-2,4-hexadienoate.

Procedure:

  • In a round-bottom flask equipped with a condenser, place palladium(II) acetate (e.g., 1 mol%) and triphenylphosphine (e.g., 2 mol%) under a nitrogen atmosphere.

  • Add anhydrous acetonitrile (MeCN) as the solvent.

  • Add this compound (1.0 eq.), n-butyl acrylate (1.5 eq.), and sodium carbonate (2.0 eq.).

  • Heat the mixture to reflux (approximately 82 °C) with stirring.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine.

  • Dry the organic phase, concentrate, and purify the product by flash chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Heck reaction of this compound with different alkenes under various conditions. The data is compiled based on typical outcomes for similar vinyl bromide couplings.[6][7][8][9]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Product (Z:E ratio of new C=C bond)
1StyrenePd(OAc)₂ (2)PPh₃ (4)NEt₃ (2)DMF1001285>95:5
2n-Butyl AcrylatePd(OAc)₂ (1)NoneNa₂CO₃ (2)MeCN802478>98:2
3Ethylene Glycol Vinyl Ether[PdCl(C₃H₅)]₂ (0.5)Tedicyp (1)K₂CO₃ (2)Dioxane1101892>99:1
4Dec-1-enePd(OAc)₂ (3)dppp (6)NEt₃ (3)NMP1152475>95:5

Tedicyp: cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane dppp: 1,3-bis(diphenylphosphino)propane (B126693) NMP: N-Methyl-2-pyrrolidone

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for setting up a Heck reaction experiment.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-dry glassware add_catalyst Add Pd catalyst & ligand prep_glass->add_catalyst prep_reagents Dry solvents & purify reagents add_solvent Add solvent prep_reagents->add_solvent add_catalyst->add_solvent add_reactants Add this compound, alkene, and base add_solvent->add_reactants heat_stir Heat and stir add_reactants->heat_stir monitor Monitor reaction (TLC/GC) heat_stir->monitor cool Cool to RT monitor->cool quench_extract Quench and extract cool->quench_extract dry_concentrate Dry and concentrate quench_extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Heck reaction of this compound.

Concluding Remarks

The Heck reaction of this compound provides an effective method for the stereoselective synthesis of (Z,E)-conjugated dienes. The choice of reaction parameters, particularly the palladium catalyst, ligand, and base, is crucial for optimizing the yield and stereochemical outcome. The provided protocols offer a solid starting point for researchers in academic and industrial settings. Further optimization may be required for specific substrate combinations and large-scale applications.

References

Application Notes and Protocols for the Synthesis of Substituted Alkenes Using (Z)-2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Bromo-2-butene is a valuable C4 building block for the stereospecific synthesis of substituted alkenes.[1][2] Its utility lies in its ability to participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents while retaining the Z-geometry of the double bond. This stereocontrol is critical in medicinal chemistry and drug development, where the specific geometry of a molecule can dictate its biological activity. This document provides an overview of key applications and detailed protocols for the use of this compound in the synthesis of Z-trisubstituted alkenes, which are prevalent motifs in many biologically active compounds.[3][4]

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high fidelity. The choice of reaction often depends on the desired substituent and the functional group tolerance required for the specific synthetic route.

  • Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the vinyl bromide.[5] The Negishi coupling is known for its high functional group tolerance and the relatively high reactivity of organozinc reagents, which allows for milder reaction conditions.[6] This method has been successfully employed to synthesize (Z)-trisubstituted alkenes with high stereochemical purity (≥98% Z).[7][8]

  • Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples this compound with an organoboron compound, such as a boronic acid or boronate ester.[9] This reaction is widely used in industrial and academic settings due to the stability, low toxicity, and commercial availability of many organoboron reagents.[10] The reaction proceeds with retention of the alkene stereochemistry.[9]

  • Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a base.[11] This reaction is a powerful tool for forming substituted alkenes and is particularly useful for introducing alkenyl groups.[12]

  • Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, providing a direct route to conjugated enynes.[13][14] This transformation is valuable for the synthesis of complex natural products and materials.[15]

Data Presentation: Synthesis of Trisubstituted Alkenes

The following tables summarize quantitative data from key studies demonstrating the stereospecific synthesis of substituted alkenes using bromoalkene precursors.

Table 1: Negishi Coupling of a (Z)-2-Bromo-1-propenylboronate Intermediate Data sourced from Wang, C. et al., Org. Lett., 2009.[7][8]

EntryOrganozinc Reagent (R-ZnCl)Product (R-group)Yield (%)Isomeric Purity (%)
1Phenylzinc chloridePhenyl90≥98 Z
24-Tolylzinc chloride4-Tolyl85≥98 Z
34-MeO-Ph-ZnCl4-Methoxyphenyl81≥98 Z
44-F-Ph-ZnCl4-Fluorophenyl73≥98 Z
5Vinylzinc chlorideVinyl75≥98 Z
6(E)-1-Hexenylzinc chloride(E)-1-Hexenyl82≥98 Z

Table 2: Synthesis of (Z)-Trisubstituted Alkenes via Cross-Coupling and Cross-Metathesis Data sourced from Nguyen, T. T. et al., Nature, 2017.[3][16]

EntryCoupling Partner (R-B(OH)₂)Cross-Coupling ProductYield (%)Stereoselectivity
1Phenylboronic acid(Z)-2-bromo-3-phenylbut-2-ene81>98% Z
2Styrene (via hydroboration)(Z)-2-bromo-3-phenethylbut-2-ene85>98% Z

Experimental Protocols

The following are general, representative protocols for palladium-catalyzed cross-coupling reactions using this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Negishi Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an organozinc reagent.

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (e.g., Alkylzinc chloride, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, PPh₃, 2-10 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst, ligand, and this compound.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 15-20 minutes to ensure catalyst activation.

  • Slowly add the solution of the organozinc reagent to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with an organoboron reagent.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Vinylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask or Schlenk tube, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (this sequence should be repeated three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired substituted alkene.

Visualizations: Reaction Mechanisms and Workflow

The following diagrams illustrate the catalytic cycles for key cross-coupling reactions and a general workflow for synthesis.

Negishi_Coupling_Cycle Negishi Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Br)Ln OxAdd->PdII R-Br Transmetal Transmetalation PdII->Transmetal PdII_R2 R-Pd(II)(R')Ln Transmetal->PdII_R2 R'-ZnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Suzuki_Coupling_Cycle Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(Br)Ln OxAdd->PdII R-Br Transmetal Transmetalation PdII->Transmetal PdII_R2 R-Pd(II)(R')Ln Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R-R' Boronate R'-B(OR)₂ ActivatedBoron [R'-B(OR)₂(Base)]⁻ Boronate->ActivatedBoron Base ActivatedBoron->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Add this compound, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent coupling_partner Add Coupling Partner (Organozinc/Organoboron) solvent->coupling_partner reaction Heat & Stir (Monitor Progress via TLC/GC) coupling_partner->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Dry & Concentrate workup->purification final_product Purify (Column Chromatography) purification->final_product analysis Characterization (NMR, MS) final_product->analysis

Caption: General workflow for cross-coupling synthesis.

References

Application Notes and Protocols for (Z)-2-bromo-2-butene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-bromo-2-butene is a halogenated alkene that serves as a versatile building block in organic synthesis. Its defined stereochemistry and reactive carbon-bromine bond make it a valuable precursor for introducing the (Z)-2-butenyl moiety into more complex molecules. In medicinal chemistry, the stereochemistry of a molecule is crucial for its biological activity, and the incorporation of specific geometric isomers, such as Z-alkenes, can significantly influence the pharmacological profile of a drug candidate.[1][2] This document outlines potential applications of this compound in the synthesis of bioactive compounds, provides detailed experimental protocols for key coupling reactions, and presents hypothetical data to illustrate its potential in drug discovery projects.

While direct literature examples of marketed drugs synthesized from this compound are scarce, its utility can be inferred from the importance of the (Z)-alkene motif in various classes of therapeutic agents and the prevalence of cross-coupling reactions in their synthesis.

Potential Applications in Drug Discovery

The (Z)-2-butenyl structural motif can be found in various biologically active compounds. The strategic introduction of this group can influence a molecule's conformation, binding affinity to biological targets, and metabolic stability. Potential therapeutic areas where this compound could serve as a key synthetic intermediate include:

  • Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology.[3] The specific geometry of inhibitors is often critical for potent and selective binding to the ATP-binding pocket of the kinase. The (Z)-2-butenyl group could be incorporated into a kinase inhibitor scaffold to probe specific hydrophobic regions of the active site or to orient other key functional groups for optimal interaction.

  • Anti-inflammatory Agents: The synthesis of novel anti-inflammatory drugs often involves the construction of molecules with specific spatial arrangements to interact with targets like cyclooxygenase (COX) enzymes or various signaling proteins involved in the inflammatory cascade.[4] The (Z)-2-butenyl moiety could be used to construct analogues of known anti-inflammatory agents or to develop new chemical entities with improved potency or selectivity.

  • Natural Product Synthesis: Many natural products with interesting biological activities contain Z-alkene functionalities.[5] this compound can be a useful starting material for the total synthesis or derivatization of such natural products to develop new therapeutic agents.

Data Presentation: Illustrative Biological Data

The following tables present hypothetical biological data for imagined series of compounds derived from this compound to illustrate its potential in structure-activity relationship (SAR) studies.

Table 1: Hypothetical Kinase Inhibitory Activity of (Z)-Butenyl-Substituted Pyrimidines

Compound IDR Group (from coupling with this compound)Kinase TargetIC50 (nM)
KIN-001 PhenylEGFR150
KIN-002 4-FluorophenylEGFR85
KIN-003 3-PyridylEGFR110
KIN-004 Thien-2-ylEGFR200
KIN-005 PhenylVEGFR2350
KIN-006 4-FluorophenylVEGFR2210

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes to demonstrate a potential SAR study.

Table 2: Hypothetical Anti-inflammatory Activity of (Z)-Butenyl-Containing Carboxamides

Compound IDR Group (from coupling with this compound)Target% Inhibition at 10 µM
AIA-001 Indole-5-ylCOX-245
AIA-002 Naphthalene-2-ylCOX-260
AIA-003 Quinoline-6-ylCOX-275
AIA-004 Benzofuran-5-ylCOX-255
AIA-005 Indole-5-yl5-LOX20
AIA-006 Quinoline-6-yl5-LOX35

Disclaimer: The data in this table is purely hypothetical and for illustrative purposes to demonstrate a potential SAR study.

Experimental Protocols

This compound can be utilized in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.03 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Add triphenylphosphine (0.06 mmol) to the mixture.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (Z)-2-aryl-2-butene.

Protocol 2: Heck Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed reaction of this compound with an alkene (e.g., styrene).

Materials:

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add acetonitrile (4 mL) and triethylamine (1.5 mmol) to the tube.

  • Add this compound (1.0 mmol) and styrene (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 80 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 3: Sonogashira Cross-Coupling

This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne (e.g., phenylacetylene).

Materials:

  • This compound

  • Phenylacetylene (B144264)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add THF (5 mL) and triethylamine (2.0 mmol).

  • Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired (Z)-en-yne.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization RAS RAS Receptor_Tyrosine_Kinase->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Kinase_Inhibitor Kinase Inhibitor (e.g., (Z)-Butenyl Derivative) Kinase_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Start: Flame-dried flask under N2 Reagents Add: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base & Solvent Start->Reagents Heating Heat to 80-100 °C Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up: - Dilute with organic solvent - Wash with water & brine Monitoring->Workup Drying Dry organic layer (e.g., Na2SO4) Workup->Drying Purification Purify by Column Chromatography Drying->Purification End End: Pure Product Purification->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship Diagram

G cluster_0 SAR Exploration cluster_1 Biological Evaluation Scaffold Core Scaffold with (Z)-2-butenyl side chain Aryl_Group Vary Aryl Group (R) (Suzuki Coupling) Scaffold->Aryl_Group Heterocycle Introduce Heterocycles (e.g., Pyridine, Thiophene) Scaffold->Heterocycle Alkynyl_Group Vary Alkynyl Group (R') (Sonogashira Coupling) Scaffold->Alkynyl_Group Potency Improved Potency (Lower IC50) Aryl_Group->Potency Selectivity Enhanced Selectivity (Kinase Panel Screening) Heterocycle->Selectivity ADME Favorable ADME Properties (Solubility, Permeability) Alkynyl_Group->ADME Lead_Candidate Lead Candidate Potency->Lead_Candidate Selectivity->Lead_Candidate ADME->Lead_Candidate

Caption: Hypothetical SAR study based on a (Z)-2-butenyl scaffold.

References

Application Notes and Protocols: (Z)-2-Bromo-2-butene as a Precursor for the Pharmaceutical Tigilanol Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (Z)-2-bromo-2-butene as a stereospecific precursor in the synthesis of the active pharmaceutical ingredient (API) tigilanol tiglate. This document outlines the synthetic strategy, experimental protocols, and relevant biological context for researchers in drug discovery and development.

Tigilanol tiglate (brand name Stelfonta®) is a novel small molecule approved for the treatment of non-metastatic mast cell tumors in dogs and is under investigation for various human cancers.[1][2] It is a diterpenoid ester with a tigliane (B1223011) backbone.[2] The therapeutic effect of tigilanol tiglate is primarily mediated through the activation of Protein Kinase C (PKC), leading to localized inflammation, tumor cell death, and vascular disruption.

This compound serves as a key starting material for the stereoselective synthesis of the tiglic acid side chain of tigilanol tiglate. The cis-configuration of this precursor is crucial for establishing the desired stereochemistry in the initial synthetic steps.

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step process beginning with the conversion of this compound into its corresponding Grignard reagent. This organometallic intermediate is then carboxylated to produce angelic acid, the (Z)-isomer of tiglic acid. Subsequent isomerization yields the thermodynamically more stable tiglic acid, which can then be esterified with the tigliane core to afford the final API.

Synthesis_Workflow cluster_0 Synthesis of Tiglic Acid cluster_1 Final API Synthesis Z-2-bromo-2-butene Z-2-bromo-2-butene Grignard Reagent Grignard Reagent Z-2-bromo-2-butene->Grignard Reagent  Mg, THF Angelic Acid Angelic Acid Grignard Reagent->Angelic Acid  1. CO2  2. H3O+ Tiglic Acid Tiglic Acid Angelic Acid->Tiglic Acid  Isomerization Tigilanol Tiglate Tigilanol Tiglate Tiglic Acid->Tigilanol Tiglate Esterification Tigliane Core Tigliane Core Tigliane Core->Tigilanol Tiglate

Caption: Synthetic workflow from this compound to Tigilanol Tiglate.

Experimental Protocols

Protocol 1: Synthesis of Angelic Acid via Grignard Reagent of this compound

This protocol details the formation of a Grignard reagent from this compound and its subsequent carboxylation to yield angelic acid.

Materials:

  • This compound (97%)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry carbon dioxide (solid or gas)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Dry ice/acetone bath

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, place magnesium turnings in the flame-dried three-necked flask equipped with a reflux condenser and a magnetic stir bar.

    • Add a small volume of anhydrous THF.

    • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

    • Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle warming or the addition of a crystal of iodine).

    • Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly introduce dry carbon dioxide. This can be done by adding crushed dry ice in small portions or by bubbling dry CO2 gas through the solution. Maintain the temperature below 10 °C.

    • Continue the addition of CO2 until the exothermic reaction ceases.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude angelic acid.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting MaterialThis compoundN/A
ProductAngelic Acid[3]
Expected Yield60-70%General Grignard Carboxylation
Purity>95% after purificationN/A
Protocol 2: Isomerization of Angelic Acid to Tiglic Acid

This protocol describes the conversion of the kinetically favored angelic acid to the thermodynamically more stable tiglic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Isomerization Reaction:

    • Prepare a solution of approximately 67% sulfuric acid by slowly adding concentrated sulfuric acid to water with cooling.

    • Add angelic acid to the sulfuric acid solution.

    • Heat the mixture to reflux (approximately 140 °C) for 2-4 hours.[2]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture to a pH of 3-4 by the slow addition of a sodium hydroxide solution.

    • Extract the aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tiglic acid.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure tiglic acid as white crystals.[2]

Parameter Value Reference
Starting MaterialAngelic Acid[3]
ProductTiglic Acid[3]
Expected Yield~75%[2]
Purity>99% after recrystallization[2]
Melting Point63-64 °C[2]

Biological Activity and Signaling Pathway

Tigilanol tiglate's primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream signaling events within the tumor microenvironment.

PKC_Pathway Tigilanol Tiglate Tigilanol Tiglate PKC Activation PKC Activation Tigilanol Tiglate->PKC Activation Inflammatory Response Inflammatory Response PKC Activation->Inflammatory Response Vascular Disruption Vascular Disruption PKC Activation->Vascular Disruption Tumor Cell Death Tumor Cell Death Inflammatory Response->Tumor Cell Death Vascular Disruption->Tumor Cell Death

Caption: Simplified signaling pathway of Tigilanol Tiglate via PKC activation.

The activation of PKC by tigilanol tiglate leads to an acute inflammatory response, characterized by the recruitment of immune cells to the tumor site. Concurrently, it causes disruption of the tumor vasculature, leading to hemorrhagic necrosis. The combined effects result in the rapid destruction of the tumor tissue.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific laboratory setups and scales.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Z)-2-bromo-2-butene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of (Z) and (E) isomers - Inefficient distillation column. - Incorrect temperature gradient or pressure in fractional distillation. - Inappropriate stationary or mobile phase in column chromatography.- Use a longer, well-insulated fractional distillation column. - Optimize the heating rate and pressure to ensure a slow and steady distillation. - For column chromatography, use a non-polar solvent system (e.g., hexanes) with silica (B1680970) gel. The polarity can be gradually increased if necessary.[1][2]
Low recovery of purified product - Loss of product during aqueous workup due to its slight solubility in water. - Product evaporation due to its low boiling point (94 °C).[3] - Incomplete extraction from the reaction mixture.- Minimize the volume of water used for washing. - Use a brine wash to reduce the solubility of the organic product in the aqueous phase.[4] - Perform all steps, especially solvent removal, at reduced pressure and moderate temperatures. - Ensure thorough extraction with a suitable organic solvent.
Product decomposition - Exposure to high temperatures for extended periods. - Presence of basic conditions, which can cause elimination reactions to form butadiene.[3]- Avoid excessive heating during distillation. - Ensure all workup steps are performed under neutral or slightly acidic conditions.
Contamination with starting materials or byproducts - Incomplete reaction. - Inadequate purification to remove byproducts from synthesis (e.g., from dehydrohalogenation or electrophilic addition).[3]- Monitor the reaction to ensure completion using techniques like GC or TLC. - Perform a thorough aqueous workup to remove water-soluble impurities.[4] - Employ fractional distillation or column chromatography for effective separation.
Cloudy organic layer after extraction - Incomplete drying of the organic phase. - Formation of an emulsion.- Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate until the drying agent no longer clumps.[4] - If an emulsion forms, add a small amount of brine to help break it.

Experimental Workflow for Purification

G cluster_crude Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis crude_product This compound (with impurities) wash_water Wash with Water crude_product->wash_water wash_bicarb Wash with NaHCO3 (aq) (optional, to remove acid) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distillation Fractional Distillation filter_concentrate->distillation Primary Method chromatography Column Chromatography filter_concentrate->chromatography Alternative Method pure_product Pure this compound distillation->pure_product chromatography->pure_product gc Gas Chromatography (GC) nmr NMR Spectroscopy hplc HPLC pure_product->gc pure_product->nmr pure_product->hplc G start Crude Product check_impurities Identify Impurities (GC, NMR) start->check_impurities is_isomer Isomeric Mixture? check_impurities->is_isomer is_other Other Impurities? is_isomer->is_other No fractional_distillation Fractional Distillation is_isomer->fractional_distillation Yes column_chromatography Column Chromatography is_other->column_chromatography Yes (organic-soluble) aqueous_workup Aqueous Workup is_other->aqueous_workup Yes (water-soluble) end Pure Product fractional_distillation->end column_chromatography->end aqueous_workup->end

References

Technical Support Center: Overcoming Isomerization of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the isomerization of (Z)-2-bromo-2-butene during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound.

Issue 1: Significant isomerization of this compound to the (E)-isomer is observed during a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck).

  • Possible Cause 1: Reaction Temperature is too High.

    • Explanation: Higher temperatures can provide sufficient energy to overcome the rotational barrier of the carbon-carbon double bond, leading to equilibration to the more thermodynamically stable (E)-isomer.[1]

    • Solution:

      • Lower the reaction temperature. While this may decrease the reaction rate, it can significantly improve the retention of the (Z)-stereochemistry.[2]

      • Conduct small-scale trials at various temperatures to find the optimal balance between reaction rate and isomerization.

  • Possible Cause 2: Inappropriate Ligand for the Palladium Catalyst.

    • Explanation: The ligand plays a crucial role in the stability of the palladium intermediate and the rate of reductive elimination. Some ligands may not be bulky or electron-rich enough to prevent side reactions that can lead to isomerization.

    • Solution:

      • Employ bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or other sterically demanding ligands like P(t-Bu)3. These ligands can accelerate the desired cross-coupling pathway, minimizing the lifetime of intermediates that could undergo isomerization.[2][3][4]

  • Possible Cause 3: Suboptimal Base Selection.

    • Explanation: The base used in the reaction can influence the reaction mechanism and potentially contribute to isomerization. Strong bases can sometimes promote isomerization.[5]

    • Solution:

      • Screen different bases. For Suzuki reactions, milder bases like K3PO4 or Cs2CO3 are often effective.[2][6] For Sonogashira couplings, an amine base like triethylamine (B128534) is common.[7] The choice of base should be optimized for the specific reaction to ensure it facilitates the catalytic cycle without promoting isomerization.

Issue 2: Isomerization is observed during purification.

  • Possible Cause 1: Thermal Isomerization during Distillation.

    • Explanation: this compound has a boiling point of approximately 94°C.[8] Prolonged heating during distillation at atmospheric pressure can cause thermal isomerization.

    • Solution:

      • Purify via fractional distillation under reduced pressure. This will lower the boiling point and minimize thermal stress on the compound.[9][10]

  • Possible Cause 2: Isomerization on Stationary Phase during Column Chromatography.

    • Explanation: Acidic stationary phases like silica (B1680970) gel can catalyze the isomerization of sensitive alkenes.

    • Solution:

      • Use a neutral stationary phase, such as neutral alumina (B75360), for column chromatography.[9]

      • Alternatively, deactivate silica gel by treating it with a small amount of a non-nucleophilic base, like triethylamine, in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of this compound to the (E)-isomer?

A1: The primary driving force is thermodynamics. The (E)-isomer of 2-substituted butenes is generally more stable than the (Z)-isomer due to reduced steric strain between the substituents on the same side of the double bond.[1] Given sufficient energy (e.g., from heat or light) or a catalytic pathway, the (Z)-isomer will tend to convert to the more stable (E)-form to reach a thermodynamic equilibrium.

Q2: Can light cause the isomerization of this compound?

A2: Yes, photochemical isomerization is a known phenomenon for alkenes.[11] Exposure to ultraviolet (UV) light can excite the π-electrons of the double bond, allowing for rotation around the carbon-carbon single bond in the excited state. Upon relaxation back to the ground state, either the (Z) or (E) isomer can be formed. Therefore, it is advisable to protect reactions involving this compound from light, especially if they are run for extended periods.

Q3: How can I accurately determine the (Z)/(E) isomer ratio of my 2-bromo-2-butene (B89217) sample?

A3: The most common and effective methods for quantifying the isomer ratio are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers based on their boiling points and provides their relative abundance.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the (Z) and (E) isomers. The chemical shifts of the vinylic proton and the methyl groups will be slightly different for each isomer. Integration of the corresponding peaks allows for the determination of the isomer ratio.

Q4: Are there specific palladium catalysts that are known to promote stereoretention in cross-coupling reactions with vinyl bromides?

A4: Yes, palladium catalysts with bulky and electron-donating phosphine ligands are generally preferred for stereoretentive cross-coupling reactions of vinyl bromides.[2][3] Pre-formed Pd(0) catalysts like Pd(PPh3)4 or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)2) with ligands such as SPhos, XPhos, or P(t-Bu)3 have been shown to be effective in minimizing isomerization and promoting the desired coupling reaction.[2][14]

Data Presentation

The following table summarizes recommended conditions for minimizing isomerization during common cross-coupling reactions based on literature for analogous vinyl bromides.

ParameterSuzuki CouplingSonogashira CouplingHeck Reaction
Palladium Source Pd(OAc)2, Pd(PPh3)4PdCl2(PPh3)2, Pd(PPh3)4Pd(OAc)2, Pd(PPh3)4
Ligand SPhos, XPhos, P(t-Bu)3PPh3, cataCXium APPh3, P(o-tolyl)3
Base K3PO4, Cs2CO3, K2CO3Et3N, i-Pr2NEtEt3N, K2CO3
Solvent Toluene, THF, DioxaneTHF, DMF, TolueneDMF, Acetonitrile
Temperature Room Temperature to 80°CRoom Temperature to 60°C60°C to 100°C

Experimental Protocols

Protocol 1: General Procedure for a Stereoretentive Suzuki Coupling of this compound

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 eq.), a suitable base (e.g., K3PO4, 2.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a bulky phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, 0.10 eq.).

  • Solvent Addition: Add degassed solvent (e.g., toluene) via syringe.

  • Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) and monitor the reaction progress by GC-MS or TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on neutral alumina to avoid isomerization.

Protocol 2: Analysis of (Z)/(E) Isomer Ratio by GC-MS

  • Sample Preparation: Prepare a dilute solution of the 2-bromo-2-butene sample in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector and a capillary column suitable for separating nonpolar compounds (e.g., a DB-5ms column).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis: The (Z) and (E) isomers will have slightly different retention times. Integrate the peak areas of the two isomers in the total ion chromatogram (TIC) to determine their relative ratio.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_purification Work-up and Purification A Combine Boronic Acid, Base, and Catalyst B Add Degassed Solvent A->B C Add this compound B->C D Stir at Controlled Temperature C->D E Monitor by GC-MS/TLC D->E F Aqueous Work-up E->F G Purification (Neutral Alumina Chromatography) F->G H Isomerically Enriched (Z)-Product G->H

Caption: Workflow for Stereoretentive Suzuki Coupling.

kinetic_vs_thermodynamic start This compound kinetic_product Desired (Z)-Coupled Product (Kinetic Control) start->kinetic_product Low Temp, Bulky Ligand isomerization Isomerization to (E)-2-bromo-2-butene start->isomerization High Temp, Light, Acid thermo_product (E)-Coupled Product (Thermodynamic Control) kinetic_product->thermo_product Isomerization (if reversible) isomerization->thermo_product Coupling Reaction

Caption: Kinetic vs. Thermodynamic Pathways.

References

Technical Support Center: (Z)-2-bromo-2-butene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-2-bromo-2-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this stereoselective synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Yield of 2-bromo-2-butene (B89217)

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Purity: Ensure all starting materials, especially 2-butyne (B1218202) and the bromine source, are of high purity and free from contaminants. - Optimize Reaction Time and Temperature: The reaction may require longer reaction times or adjustments in temperature to proceed to completion. Monitor the reaction progress using techniques like GC or TLC. - Catalyst Deactivation: If using a catalytic method, ensure the catalyst is active and has not been poisoned by impurities in the reagents or solvent.
Product Loss During Workup - Inefficient Extraction: Ensure the correct solvent and pH are used during aqueous workup to minimize the solubility of the product in the aqueous layer. - Volatilization of Product: this compound is a volatile compound. Care should be taken during solvent removal (e.g., using a rotary evaporator at a controlled temperature and pressure) to avoid product loss.
Formation of Side Products - Suboptimal Reaction Conditions: The formation of byproducts such as the (E)-isomer, di-brominated compounds, or elimination products can significantly reduce the yield of the desired (Z)-isomer. Adhere strictly to the optimized reaction protocol.

Problem 2: Poor Stereoselectivity (High Percentage of (E)-2-bromo-2-butene)

Potential Cause Troubleshooting Steps
Non-Stereoselective Reaction Conditions - Direct Hydrobromination: The direct addition of HBr to 2-butyne can often lead to a mixture of (Z) and (E) isomers. The stereochemical outcome can be influenced by the solvent and reaction temperature, but achieving high Z-selectivity can be challenging. - Radical Mechanism: The presence of peroxides or UV light can initiate a radical addition of HBr, which is not stereoselective and will result in a mixture of isomers.[1] Ensure the absence of radical initiators if a stereospecific ionic mechanism is desired.
Isomerization of the Product - Acidic Conditions: Traces of acid in the reaction mixture or during workup can potentially catalyze the isomerization of the (Z)-isomer to the more thermodynamically stable (E)-isomer. Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic conditions. - Thermal Isomerization: High temperatures during the reaction or purification (e.g., distillation) can sometimes lead to isomerization. Use the lowest possible temperature for these steps.
Incorrect Synthetic Method - Adopt a Stereoselective Method: For high Z-selectivity, consider using a proven stereoselective method, such as the ruthenium-catalyzed three-component coupling or a hydroboration-based approach.

Problem 3: Presence of Significant Impurities in the Final Product

Potential Impurity Source Mitigation and Removal
(E)-2-bromo-2-butene - Non-stereoselective reaction conditions - Isomerization of the (Z)-isomer- Optimize reaction for stereoselectivity. - Careful fractional distillation under reduced pressure. The boiling points of the isomers are very close, so a column with high theoretical plates is necessary.
2,2-Dibromobutane (B14672450) - Reaction with excess HBr or bromine source.[2]- Use a stoichiometric amount of the brominating agent relative to 2-butyne. - Can be separated by fractional distillation as its boiling point is significantly higher than 2-bromo-2-butene.
Unreacted 2-butyne - Incomplete reaction.- Ensure the reaction goes to completion by monitoring. - Can be removed by careful distillation due to its lower boiling point.
Butadiene - Elimination side reaction, often base-induced.- Avoid strongly basic conditions if not part of the intended reaction mechanism. - Can be removed by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: While direct hydrobromination of 2-butyne can yield the product, achieving high (Z)-selectivity is often challenging. A more reliable and stereoselective method is the ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide source. By using lithium bromide in acetone (B3395972) as the solvent and halide source, the (Z)-isomer can be formed preferentially.[3][4] Another highly stereoselective approach involves the hydroboration of a 1-bromoalkyne followed by a migratory insertion step.

Q2: How can I effectively separate the (Z) and (E) isomers of 2-bromo-2-butene?

A2: The boiling points of the (Z) and (E) isomers are very close, making their separation by standard distillation difficult. The most effective method is fractional distillation under reduced pressure using a column with a high number of theoretical plates (e.g., a Vigreux or packed column).[5] The reduced pressure allows the distillation to be carried out at a lower temperature, minimizing the risk of thermal isomerization. For analytical separation and identification, gas chromatography (GC) is a suitable technique.

Q3: What are the expected 1H NMR spectral features to distinguish between the (Z) and (E) isomers?

A3: While the standard 1D 1H NMR spectra of the (Z) and (E) isomers are very similar, they can be distinguished using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). In the NOESY spectrum of the (Z)-isomer, a cross-peak would be expected between the protons of the two methyl groups, as they are on the same side of the double bond and thus in close spatial proximity. This cross-peak would be absent in the spectrum of the (E)-isomer.

Q4: What are the primary side products to watch out for in the synthesis of 2-bromo-2-butene from 2-butyne?

A4: The main side products include the (E)-isomer of 2-bromo-2-butene, 2,2-dibromobutane (from the addition of a second equivalent of HBr)[2], and potentially small amounts of elimination products like butadiene. Over-bromination to form tetrabromobutane can also occur if an excess of bromine is used in bromination reactions.[6]

Q5: Can I use radical initiators for the hydrobromination of 2-butyne to get the (Z)-isomer?

A5: No, the use of radical initiators like peroxides with HBr leads to a free-radical addition mechanism. This mechanism is not stereoselective and will produce a mixture of (Z) and (E) isomers.[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Ruthenium-Catalyzed Three-Component Coupling (Optimized for Z-Isomer)

This protocol is based on the principles of ruthenium-catalyzed vinyl halide synthesis, optimized for the formation of the (Z)-isomer.[3][4]

Reagents and Materials:

  • 2-Butyne

  • Methyl vinyl ketone (MVK)

  • Cyclopentadienylruthenium(II) tris(acetonitrile) hexafluorophosphate (B91526) ([CpRu(CH₃CN)₃]PF₆)

  • Stannic bromide (SnBr₄)

  • Lithium bromide (LiBr)

  • Acetone (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve cyclopentadienylruthenium(II) tris(acetonitrile) hexafluorophosphate (e.g., 5 mol%) and stannic bromide (e.g., 10 mol%) in anhydrous acetone.

  • Add lithium bromide (e.g., 2-3 equivalents) to the solution and stir until it is fully dissolved.

  • Add methyl vinyl ketone (1 equivalent) to the reaction mixture.

  • Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature, optimization may be required) and then add 2-butyne (e.g., 1.2 equivalents).

  • Allow the reaction to stir at the chosen temperature and monitor its progress by GC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent carefully using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Visualizations

Side_Reactions_in_2_Butyne_Hydrobromination 2-Butyne 2-Butyne Z_Product This compound (Desired Product) 2-Butyne->Z_Product HBr (Stereoselective conditions) E_Product (E)-2-bromo-2-butene (Side Product) 2-Butyne->E_Product HBr (Non-selective conditions) HBr HBr Dibromo_Product 2,2-Dibromobutane (Side Product) Z_Product->Dibromo_Product Excess HBr E_Product->Dibromo_Product Excess HBr

Caption: Potential reaction pathways in the hydrobromination of 2-butyne.

Troubleshooting_Workflow_Low_Yield Start Low Yield of this compound Check_Completion Check Reaction Completion (GC/TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize Optimize Reaction: - Purity of Reagents - Time/Temperature - Catalyst Activity Incomplete->Optimize Yes Workup_Loss Analyze Workup Procedure Incomplete->Workup_Loss No End Yield Improved Optimize->End Loss_Found Product Loss Identified? Workup_Loss->Loss_Found Optimize_Workup Optimize Workup: - Extraction Solvent/pH - Careful Solvent Removal Loss_Found->Optimize_Workup Yes Side_Products Analyze for Side Products (GC-MS/NMR) Loss_Found->Side_Products No Optimize_Workup->End Products_Found Side Products Present? Side_Products->Products_Found Optimize_Conditions Optimize Reaction Conditions for Selectivity Products_Found->Optimize_Conditions Yes Products_Found->End No Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Z)-2-bromo-2-butene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yielded a mixture of (Z)- and (E)-2-bromo-2-butene with a low Z/E ratio. How can I improve the stereoselectivity for the (Z)-isomer?

Answer: Achieving high Z-selectivity is a common challenge. The choice of reaction pathway and reaction conditions is critical.

  • For Hydrobromination of 2-Butyne (B1218202):

    • Reaction Temperature: Lower temperatures generally favor the syn-addition of HBr across the triple bond, leading to the (Z)-isomer. It is recommended to perform the reaction at low temperatures, for instance, between -78 °C and 0 °C.

    • Solvent: The choice of solvent can influence the stereochemical outcome. Non-polar solvents may favor the desired stereoisomer.

    • Reagent Addition: Slow, dropwise addition of HBr or an HBr source can help control the reaction and improve selectivity.

  • For Dehydrohalogenation of 2,2-Dibromobutane (B14672450):

    • Base Selection: The choice of base is crucial. Bulky bases can favor the formation of the less sterically hindered (E)-isomer. Experiment with different bases to find the optimal one for Z-selectivity.

    • Reaction Conditions: Temperature and reaction time can also affect the Z/E ratio. Optimization of these parameters through small-scale trials is recommended.

Question 2: The overall yield of my synthesis is low, even after purification. What are the potential causes and solutions?

Answer: Low overall yield can result from incomplete reactions, side reactions, or loss of product during workup and purification.

  • Incomplete Reaction:

    • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

    • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature. However, be aware that higher temperatures might decrease Z-selectivity.

  • Side Reactions:

    • Over-bromination: In the case of hydrobromination, the product alkene can react further with HBr to form 2,2-dibromobutane. Using a stoichiometric amount of HBr (one equivalent) is crucial to minimize this side reaction.

    • Formation of Isomeric Adducts: Depending on the starting material and conditions, other constitutional isomers might form. Careful control of reaction conditions is key.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.

    • Distillation: this compound and its (E)-isomer have very close boiling points, making their separation by distillation challenging. Use a fractional distillation column with high theoretical plates for better separation. Careful collection of the correct fraction is essential.

Question 3: I am having difficulty separating the (Z)- and (E)-isomers. What purification strategies are most effective?

Answer: The separation of (Z)- and (E)-2-bromo-2-butene is challenging due to their similar physical properties.

  • Fractional Distillation: This is the most common method. A high-efficiency fractional distillation column is necessary. Collect narrow fractions and analyze them by GC or NMR to determine the Z/E ratio.

  • Chromatography: While less common for this specific separation on a large scale, preparative gas chromatography or liquid chromatography on a suitable stationary phase could be employed for small-scale purification to obtain a highly pure sample of the (Z)-isomer.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to produce this compound?

The primary methods for synthesizing 2-bromo-2-butene (B89217) are:

  • Electrophilic Addition of Hydrogen Bromide (HBr) to 2-Butyne: This is a direct method where HBr adds across the triple bond of 2-butyne. The stereoselectivity of this reaction can be influenced by the reaction conditions.

  • Dehydrohalogenation of Vicinal or Geminal Dibromobutanes: This involves the elimination of HBr from a dibromobutane precursor, such as 2,2-dibromobutane or (2R,3S)-2,3-dibromobutane, using a base. The choice of precursor and base can affect the stereochemical outcome.

How can I determine the Z/E ratio of my product mixture?

The Z/E ratio can be accurately determined using spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The chemical shifts of the vinylic proton and the methyl groups will be slightly different for the (Z) and (E) isomers. The ratio of the integrals of the corresponding peaks for each isomer will give the Z/E ratio.

  • Gas Chromatography (GC): Using a suitable capillary column, the (Z) and (E) isomers can often be separated. The ratio of the peak areas in the chromatogram corresponds to the Z/E ratio.

What are the expected 1H NMR chemical shifts for this compound?

While the exact chemical shifts can vary depending on the solvent, typical approximate 1H NMR chemical shifts for this compound are:

  • A quartet for the vinylic proton (-CH=).

  • A doublet for the methyl group attached to the double bond.

  • A singlet or a slightly split peak for the other methyl group.

It is crucial to compare the obtained spectrum with literature data or with the spectrum of the corresponding (E)-isomer to confirm the assignments.

Data Presentation

The following table summarizes illustrative data on how reaction conditions can affect the yield and Z/E ratio in the synthesis of 2-bromo-2-butene via hydrobromination of 2-butyne. Please note that these are representative values and actual results may vary.

EntryHBr SourceSolventTemperature (°C)Reaction Time (h)Total Yield (%)Z/E Ratio
1HBr (gas)Dichloromethane (B109758)-7828590:10
2HBr (in Acetic Acid)Acetic Acid047875:25
3HBr (gas)Hexane038285:15
4LiBr / H2SO4Diethyl Ether-2057580:20

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Hydrobromination of 2-Butyne

Materials:

  • 2-Butyne

  • Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add a solution of 2-butyne (1.0 equivalent) in anhydrous dichloromethane to the flask.

  • Slowly bubble a stream of dry hydrogen bromide gas (1.0 equivalent) through the solution with vigorous stirring. Alternatively, add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Mandatory Visualization

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Butyne 2-Butyne Vinylic_Carbocation Vinylic Carbocation 2-Butyne->Vinylic_Carbocation Electrophilic Attack by H+ HBr HBr Z_Product This compound Vinylic_Carbocation->Z_Product Nucleophilic Attack by Br-

Caption: Reaction mechanism for the synthesis of this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup: 2-Butyne in Solvent at Low Temp. Start->Reaction_Setup Reagent_Addition Slow Addition of HBr Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Quench, Extract, and Dry Reaction_Monitoring->Workup Purification Fractional Distillation Workup->Purification Analysis Characterization (NMR, GC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis.

troubleshooting_tree Problem Low Yield or Poor Z/E Ratio Check_Purity Check Purity of Starting Materials Problem->Check_Purity Check_Conditions Review Reaction Conditions Problem->Check_Conditions Optimize Optimize Purification Problem->Optimize Solution_Purity Ensure Pure Starting Materials Check_Purity->Solution_Purity Low_Temp Is Temperature Low Enough? Check_Conditions->Low_Temp Slow_Addition Was HBr Addition Slow? Check_Conditions->Slow_Addition Stoichiometry Check Stoichiometry (1 eq HBr) Check_Conditions->Stoichiometry Solution_Temp Decrease Temperature Low_Temp->Solution_Temp Solution_Addition Ensure Slow Addition Slow_Addition->Solution_Addition Solution_Stoichiometry Use 1 eq of HBr Stoichiometry->Solution_Stoichiometry Fractional_Distillation Use High-Efficiency Column Optimize->Fractional_Distillation Solution_Distillation Improve Distillation Setup Fractional_Distillation->Solution_Distillation

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Stabilization of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-2-bromo-2-butene. The information provided is intended to help stabilize the compound for storage and prevent degradation during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (Yellowing or Browning) of this compound upon storage. Free-radical initiated polymerization or degradation. This can be triggered by exposure to light, heat, or air (oxygen).1. Store the compound in an amber glass bottle to protect it from light. 2. Ensure the container is tightly sealed and consider purging the headspace with an inert gas (e.g., argon or nitrogen) to minimize contact with oxygen. 3. Store at the recommended refrigerated temperature (2-8°C). 4. Add a stabilizer. See the "Stabilizer Selection and Application" FAQ for more details.
Formation of a precipitate or solid material in the liquid. Polymerization of the vinyl bromide to form poly(2-bromo-2-butene).1. This indicates significant degradation. The material may not be suitable for use in sensitive applications. 2. To prevent this, strictly follow the recommended storage conditions and consider adding a stabilizer from the outset. 3. If you need to use the material, you may consider purification by distillation, but this should be done with caution due to the compound's reactivity.
Inconsistent experimental results using this compound from different batches or after prolonged storage. Degradation of the compound, leading to lower purity and the presence of impurities that may interfere with the reaction. Potential isomerization from the (Z) to the (E) isomer.1. Check the purity of the this compound by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. 2. If degradation is suspected, purify the compound by distillation. 3. Always use freshly opened or properly stored and stabilized material for critical experiments.
Unexpected side reactions or byproducts in a chemical synthesis involving this compound. The presence of degradation products or isomers may lead to unintended reaction pathways.1. Characterize the starting material to identify any impurities. 2. Consider the reactivity of potential degradation products (e.g., oligomers, oxidation products) in your reaction scheme. 3. Use stabilized this compound to minimize the formation of reactive impurities.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed, amber glass bottle in a cool, dry, and well-ventilated area, away from light. The recommended storage temperature is 2-8°C. To further minimize degradation, consider storing it under an inert atmosphere (argon or nitrogen).

Q2: Why has my this compound turned yellow/brown?

A2: Discoloration is a common indicator of degradation. This compound, like other vinyl halides, can undergo free-radical polymerization when exposed to heat, light, or oxygen.[1][2] This process can lead to the formation of colored oligomers and polymers.

Degradation Pathways

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are:

  • Free-Radical Polymerization: Initiated by heat, light, or peroxides, this is a chain reaction where monomer units add to each other, forming polymers. This is a common degradation route for vinyl compounds.[1][3]

  • Oxidation: In the presence of oxygen, oxidation can occur, leading to the formation of various degradation products and initiating free-radical processes.

  • Isomerization: There is a possibility of isomerization from the (Z)-isomer to the more thermodynamically stable (E)-isomer, especially if the sample is exposed to heat or catalytic impurities.

Diagram: Potential Degradation Pathways of this compound

cluster_main Storage of this compound cluster_degradation Degradation Pathways cluster_products Degradation Products Z_isomer This compound Polymerization Free-Radical Polymerization Z_isomer->Polymerization Heat, Light, Oxygen Oxidation Oxidation Z_isomer->Oxidation Oxygen Isomerization Isomerization Z_isomer->Isomerization Heat, Catalysts Polymer Poly(2-bromo-2-butene) (discoloration, precipitate) Polymerization->Polymer Oxidized_Products Oxidized byproducts Oxidation->Oxidized_Products E_isomer (E)-2-bromo-2-butene Isomerization->E_isomer Start Receive or Synthesize This compound Assess Assess Stability Needs (Storage duration, conditions) Start->Assess Choose_Stabilizer Choose Stabilizer Assess->Choose_Stabilizer Add_Copper Add Copper Chip Choose_Stabilizer->Add_Copper Simple, long-term Add_Phenolic Add BHT or Hydroquinone (50-200 ppm) Choose_Stabilizer->Add_Phenolic Soluble, defined conc. Store Store at 2-8°C Away from light and air Add_Copper->Store Add_Phenolic->Store Monitor Periodically Monitor (Visual, GC/NMR) Store->Monitor End Use in Experiment Monitor->End

References

Common impurities in commercial (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and analysis of commercial (Z)-2-bromo-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The primary impurities in commercial this compound typically arise from the synthesis and purification processes. These can be categorized as follows:

  • Geometric Isomer: The most common impurity is the (E)-isomer, (E)-2-bromo-2-butene. The synthesis of the (Z)-isomer is often not perfectly stereoselective, leading to a mixture.

  • Positional Isomers: Depending on the synthetic route, other brominated butene isomers may be present, such as 1-bromo-2-butene, 3-bromo-1-butene, and 1-bromo-1-butene.

  • Unreacted Starting Materials and Reagents: Residual starting materials like 2-butene (B3427860), 2-bromo-2-butane, or reagents such as hydrogen bromide or bromine may remain.

  • Byproducts of Side Reactions: Elimination reactions can lead to the formation of butadiene. Over-bromination can result in di- or poly-brominated butanes.

  • Solvent Residues: Solvents used during the synthesis and purification (e.g., dichloromethane (B109758), ether, acetone) may be present in trace amounts.

Q2: What is a typical purity level for commercial this compound?

Commercial grades of 2-bromo-2-butene (B89217), often sold as a mixture of isomers, typically have a purity of 98% or higher as determined by Gas Chromatography (GC). For products specified as this compound, the content of the (Z)-isomer is the major component, but a significant percentage of the (E)-isomer can be expected. While specific isomer ratios vary between suppliers and batches, it is not uncommon for industrial mixtures of similar 2-butene compounds to contain up to 30% of the minor isomer.[1]

Q3: How can I identify the (Z) and (E) isomers of 2-bromo-2-butene in my sample?

Distinguishing between the (Z) and (E) isomers can be challenging with simple 1D ¹H NMR spectroscopy as the proton environments are very similar. However, a combination of analytical techniques can provide a definitive identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method. The two isomers will have slightly different retention times on a suitable GC column (typically a polar column). The mass spectra will be very similar, but the separation by retention time allows for their distinction and quantification.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the methyl groups, will differ slightly between the (Z) and (E) isomers, providing a means of identification if both isomers are present or if compared to a reference spectrum.

  • 2D NMR Spectroscopy (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to distinguish the isomers. In the (Z)-isomer, a cross-peak will be observed between the vinyl proton and the protons of the adjacent methyl group on the same side of the double bond. This cross-peak will be absent or much weaker in the (E)-isomer.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its (E)-isomer?

Precise chemical shifts can vary depending on the solvent and concentration. However, approximate values are provided below for reference. It is always recommended to compare with a known standard or use 2D NMR techniques for unambiguous assignment.

Compound¹H NMR (approx. ppm)¹³C NMR (approx. ppm)
This compound 5.5-6.0 (q, 1H), 2.0-2.5 (s, 3H), 1.5-2.0 (d, 3H)~125 (C=), ~115 (C-Br), ~25 (CH₃), ~15 (CH₃)
(E)-2-bromo-2-butene 5.5-6.0 (q, 1H), 2.0-2.5 (s, 3H), 1.5-2.0 (d, 3H)~126 (C=), ~116 (C-Br), ~27 (CH₃), ~13 (CH₃)

Note: The ¹H NMR spectra of the two isomers are very similar in 1D. The differentiation in ¹³C NMR is based on the slightly different electronic environments of the carbons.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in GC-MS analysis Presence of starting materials, byproducts, or solvent residues.- Identify the peaks by comparing their mass spectra with a library (e.g., NIST).- If a library match is not found, consider the synthesis route to hypothesize potential structures.- Purify the material using fractional distillation or column chromatography.
Poor separation of (Z) and (E) isomers in GC The GC column is not suitable for isomer separation. The temperature program is not optimized.- Use a high-polarity capillary column (e.g., DB-WAXetr or similar polyethylene (B3416737) glycol phase).- Optimize the oven temperature program with a slow ramp rate to improve resolution.- Ensure the carrier gas flow rate is optimal.
Ambiguous NMR spectrum Overlapping signals of isomers and impurities.- Perform ¹³C NMR and 2D NMR (COSY, HSQC, HMBC, NOESY) for more detailed structural information.- Spike the sample with a small amount of a suspected impurity standard to see if a peak intensity increases.- Purify the sample and re-acquire the spectrum.
Low purity of the desired (Z)-isomer The commercial batch contains a high percentage of the (E)-isomer.- If high isomeric purity is critical, purification by fractional distillation is the most common method. Due to the close boiling points, a column with a high number of theoretical plates and a slow distillation rate is required.- Preparative gas chromatography can also be used for small-scale, high-purity separation.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

This protocol outlines a general method for the separation and identification of impurities in a sample of this compound.

1. Sample Preparation: a. Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane or hexane). b. Prepare a series of dilutions for calibration if quantitative analysis is required. c. Transfer the final solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC (or equivalent)
  • MS System: Agilent 5977A MSD (or equivalent)
  • Column: Agilent J&W DB-WAXetr (or equivalent high-polarity column), 60 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min
  • Injection Volume: 1 µL
  • Split Ratio: 50:1
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes.
  • Ramp 1: 5 °C/min to 150 °C.
  • Hold at 150 °C for 5 minutes.
  • MSD Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 35-300

3. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Identify the peak for this compound based on its expected retention time and mass spectrum (molecular ion at m/z 134 and 136). c. Identify impurity peaks by comparing their mass spectra against the NIST library or other spectral databases. d. The relative percentage of each impurity can be estimated based on the peak area percentage in the TIC. For accurate quantification, calibration with certified reference standards is necessary.

Visualizations

Impurity_Identification_Workflow cluster_sample Sample Analysis cluster_data Data Interpretation cluster_action Action Sample Commercial this compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR IsomerID Identify Isomers & Impurities GCMS->IsomerID NMR->IsomerID PurityCheck Purity > 98%? Use Proceed with Experiment PurityCheck->Use Yes Purify Purification Required PurityCheck->Purify No IsomerID->PurityCheck FractionalDistillation Fractional Distillation Purify->FractionalDistillation

Caption: Workflow for the identification and resolution of impurities in this compound.

Signaling_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities Start Starting Materials (e.g., 2-Butene, HBr) Reaction Bromination/ Dehydrobromination Start->Reaction Crude Crude Product Mixture Reaction->Crude E_Isomer (E)-2-bromo-2-butene Crude->E_Isomer Major Impurity Positional_Isomers Other Bromo-butenes Crude->Positional_Isomers Byproducts Butadiene, Dibromobutane Crude->Byproducts Unreacted Starting Materials Crude->Unreacted

Caption: Logical relationship of synthesis to potential impurities in this compound.

References

Technical Support Center: Grignard Formation with (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the formation of the Grignard reagent from (Z)-2-bromo-2-butene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary reason is typically the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1] To overcome this, several activation methods can be employed:

  • Mechanical Activation: Before adding the solvent, crushing the magnesium turnings with a dry glass rod can expose a fresh, unoxidized metal surface.[1]

  • Chemical Activation: The addition of a small crystal of iodine is a standard method.[2][3] The disappearance of the characteristic purple or brown color of iodine indicates that the magnesium surface has been activated.[1] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator; the evolution of ethylene (B1197577) gas signals activation.[3][4]

  • Thermal Activation: Gentle warming of the flask with a heat gun can help to initiate the reaction.[1] However, be prepared to cool the flask once the exothermic reaction begins.

Q2: What is the optimal solvent for forming a Grignard reagent from a vinyl halide like this compound?

A2: For vinyl halides, anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent over diethyl ether.[2] THF is a better solvating agent for the Grignard reagent, which can aid in its formation and stability.[2][5] It is absolutely critical that the solvent is anhydrous, as Grignard reagents are strong bases and will be quenched by any protic species, including water.[4][6] Using a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent like molecular sieves is highly recommended.[1]

Q3: I am observing a low yield of my desired product after the Grignard reaction. What are the potential side reactions?

A3: Low yields can be attributed to several factors, including quenching of the Grignard reagent and competing side reactions. The most common side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with the starting this compound to form a dimer.[7][8] To minimize this, the slow, dropwise addition of the this compound solution to the magnesium suspension is crucial to maintain a low concentration of the alkyl halide in the reaction mixture.[3][7]

Q4: My reaction mixture is turning dark or forming a precipitate. Is this normal?

A4: The reaction mixture turning cloudy and grayish or brown is a typical observation during the formation of a Grignard reagent and indicates that the reaction is proceeding.[8][9] However, the formation of a significant dark precipitate could indicate decomposition of the Grignard reagent or the occurrence of side reactions.[10] Controlling the reaction temperature by cooling the flask if the reaction becomes too vigorous can help to mitigate this.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formation of the Grignard reagent from this compound.

Problem Potential Cause Recommended Solution Citation
Reaction fails to initiate Inactive magnesium surface (oxide layer)Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also be applied.[1][2][3]
Wet glassware or solventFlame-dry all glassware under vacuum and use freshly opened or distilled anhydrous solvent (THF is preferred).[1][11][12]
Impure starting materialsPurify the this compound before use.[10]
Low yield of Grignard reagent Incomplete reactionEnsure efficient stirring and allow for sufficient reaction time until most of the magnesium is consumed.[1][13]
Grignard reagent quenched by moistureMaintain strict anhydrous conditions throughout the setup and reaction.[4][6][12]
Wurtz coupling side reactionAdd the this compound solution slowly to the magnesium suspension to keep its concentration low.[3][7]
Reaction becomes too vigorous Rate of addition of alkyl halide is too fastSlow down the rate of addition and cool the reaction flask in an ice or water bath.[3]
Formation of a dark precipitate Decomposition of the Grignard reagentEnsure the reaction temperature is controlled and not excessively high.[10]
Side reactions leading to insoluble byproductsThis can sometimes be normal; proceed with the reaction and analyze the product mixture.[10]

Experimental Protocol: Formation of (Z)-but-2-en-2-ylmagnesium bromide

This protocol outlines a general procedure for the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried before use, either by placing it in an oven at >110°C for several hours or by flame-drying under a vacuum.[1] Allow the glassware to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single, small crystal of iodine.[3] Gently warm the flask with a heat gun until the purple vapor of iodine is observed and subsequently disappears, indicating the activation of the magnesium surface.[3] Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.[8]

  • Reaction Progression: The reaction mixture should become cloudy and may begin to gently reflux, which indicates the initiation of the Grignard formation.[3] If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[3] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes, or until most of the magnesium has been consumed.[1]

  • Use: The resulting cloudy, grayish-brown solution is the Grignard reagent. It should be cooled to room temperature and used immediately in the subsequent reaction step.[1]

Visual Guides

Troubleshooting_Workflow start Grignard Reaction Failed check_initiation Did the reaction initiate? (Cloudiness, reflux) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation Occurred check_initiation->yes_initiation Yes activate_mg Activate Magnesium: - Add Iodine/1,2-dibromoethane - Crush turnings - Gentle heating no_initiation->activate_mg check_dryness Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvent activate_mg->check_dryness check_yield Is the yield low? yes_initiation->check_yield low_yield Low Yield check_yield->low_yield Yes good_yield Good Yield check_yield->good_yield No slow_addition Slow the addition rate of This compound to minimize Wurtz coupling low_yield->slow_addition control_temp Control reaction temperature to prevent decomposition slow_addition->control_temp end Successful Grignard Formation good_yield->end

Caption: Troubleshooting workflow for failed Grignard formation.

Experimental_Setup cluster_flask Three-Necked Flask flask Stir Bar Magnesium Turnings + Anhydrous THF stir_plate Magnetic Stirrer / Heat Plate flask->stir_plate condenser Reflux Condenser (with Inert Gas Inlet/Outlet) condenser->flask:n dropping_funnel Dropping Funnel (this compound in Anhydrous THF) dropping_funnel->flask:n

Caption: General experimental setup for Grignard reagent synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving (Z)-2-bromo-2-butene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for successful experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling reactions with this compound, presented in a question-and-answer format.

Question 1: My reaction with this compound shows low or no conversion. What are the first steps to troubleshoot this?

Answer: Low conversion with a vinyl bromide like this compound often points to issues with the catalytic cycle. Here’s a systematic approach to troubleshooting:

  • Verify Catalyst Activity: Ensure your palladium precatalyst is fresh and has been stored correctly. If you are using a Pd(II) source, confirm that your reaction conditions facilitate its reduction to the active Pd(0) species. The formation of palladium black can be an indicator of catalyst decomposition.[1][2]

  • Check Ligand Choice: Standard phosphine (B1218219) ligands may be ineffective. For vinyl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[1][3]

  • Assess Reaction Conditions:

    • Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen.[1] Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[1][4]

    • Base and Solvent: The choice and quality of the base and solvent are critical.[1][2] Ensure the base is finely powdered and anhydrous. The solvent must be high-purity and degassed.[1]

    • Temperature: While higher temperatures can sometimes drive sluggish reactions, excessive heat can lead to catalyst deactivation.[5] An optimal temperature window must be identified.

Question 2: I'm observing significant formation of side products, such as homocoupling of my coupling partner. How can I minimize this?

Answer: Side product formation is often linked to the catalyst system and reaction conditions.

  • Homocoupling: This can be promoted by the presence of oxygen or high catalyst concentrations.[1] Rigorously degassing the reaction mixture and optimizing (often by decreasing) the catalyst loading can help suppress homocoupling.[1]

  • Protodeboronation (in Suzuki-Miyaura coupling): If you are using a boronic acid, its decomposition before cross-coupling is a common side reaction. This can be influenced by the base and the presence of water.[1][6] Using anhydrous solvents, a dry base, or switching to more stable boronic esters (like pinacol (B44631) esters) can mitigate this issue.[4][6]

  • Isomerization: The palladium-hydride intermediate in the catalytic cycle can promote double bond isomerization. Using less polar solvents or adding a halide salt might minimize this.

Question 3: My reaction has stalled, and I see a black precipitate. What does this mean and what should I do?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium.[1] This reduces the concentration of the active catalyst and leads to low conversion.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete reduction of Pd(II) to Pd(0) Ensure your reaction conditions facilitate this reduction. The addition of a suitable phosphine ligand can assist in this process.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[1]
High Reaction Temperature Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature.
Inappropriate Solvent The solvent choice can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can help stabilize the catalytic species.
Insufficient Ligand A lack of sufficient ligand can leave the Pd(0) center exposed and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][5] A loading of 2-3 mol% is often a reasonable starting point for new substrates.[1] For challenging substrates, a slightly higher loading may be necessary initially to ensure the reaction proceeds.

Q2: Will simply increasing the catalyst loading improve my reaction yield?

Not necessarily. While a higher catalyst loading can sometimes increase the rate of a slow reaction, excessively high concentrations can lead to undesirable outcomes. These can include the formation of side products like homocoupling and difficulties in product purification due to residual catalyst.[1] Overly high concentrations can also promote catalyst decomposition into palladium black.[1] Optimization is key to finding the lowest effective catalyst concentration that maximizes yield without promoting side reactions.[1]

Q3: How does the choice of ligand affect the optimal catalyst loading?

The ligand is critical as it stabilizes the active catalytic species and influences its reactivity.[1] Bulky, electron-rich phosphine ligands can stabilize the palladium center, often allowing for lower catalyst loadings while maintaining high catalytic activity.[1][7] The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.[1]

Q4: What are the initial indicators that my catalyst loading might be suboptimal?

Key indicators of suboptimal catalyst loading include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[1] Visual cues, such as the formation of palladium black, can indicate catalyst decomposition due to inappropriate loading or other harsh conditions.[1]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling of this compound

This protocol provides a framework for systematically varying the catalyst loading to identify the optimal concentration.

Materials:

  • This compound

  • Desired boronic acid or boronic ester coupling partner

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or THF/water mixture)

  • Reaction vials suitable for heating and inert atmosphere

Procedure:

  • Reaction Assembly:

    • In a glovebox or under a stream of inert gas, add the base (e.g., K₃PO₄, 2.0 equivalents) to a series of reaction vials.

    • Add the boronic acid or ester (1.2 equivalents).

    • Add this compound (1.0 equivalent).

    • Add varying amounts of the palladium precatalyst and ligand to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Maintain a constant palladium-to-ligand ratio (e.g., 1:2) initially.[1]

    • Add the degassed solvent to bring all reactions to the same final concentration.

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block or oil bath.

    • Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).[5]

  • Analysis:

    • After cooling, quench the reactions and extract the product.

    • Analyze the conversion and yield of each reaction by LC-MS, GC-MS, or ¹H NMR using an internal standard to identify the optimal catalyst loading.[1]

Visualizing Reaction Optimization

Below are diagrams to illustrate key concepts in optimizing your cross-coupling reactions.

Catalytic_Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Appropriate? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Bulky, Electron-Rich Ligands Consider Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents Pure and Dry? Check_Conditions->Check_Reagents Yes Optimize_Conditions Ensure Inert Atmosphere Screen Base and Solvent Optimize Temperature Check_Conditions->Optimize_Conditions No Purify_Reagents Purify Starting Materials Use Anhydrous/Degassed Solvents Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Parameter_Relationships Interplay of Reaction Parameters Catalyst Catalyst Loading Ligand Ligand Choice Catalyst->Ligand Temperature Temperature Catalyst->Temperature Yield Yield & Selectivity Catalyst->Yield Base Base Ligand->Base Ligand->Yield Temperature->Base Solvent Solvent Temperature->Solvent Temperature->Yield Base->Solvent Base->Yield Solvent->Yield

Caption: The interconnected relationship between key reaction parameters in cross-coupling.

References

Technical Support Center: Workup Procedures for Reactions Containing (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Z)-2-bromo-2-butene. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during the workup of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a versatile vinyl bromide commonly employed in various carbon-carbon bond-forming reactions. The most prevalent applications include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2][3] It is also used in Grignard reactions to introduce the butenyl group.

Q2: What are the typical byproducts I might encounter in my reaction mixture?

A2: Common byproducts depend on the specific reaction. In Suzuki-Miyaura couplings, you may observe homocoupling of the boronic acid partner and protodeboronation (replacement of the boron group with a hydrogen).[4][5][6] Dehalogenation of this compound is another potential side reaction.[5] In palladium-catalyzed reactions, the formation of palladium black (precipitated palladium) can occur, indicating catalyst decomposition.[5]

Q3: How can I effectively quench a reaction containing unreacted this compound?

A3: For cross-coupling reactions like Suzuki or Sonogashira, quenching is typically performed by cooling the reaction mixture to room temperature and then adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[7] For Grignard reactions, a slow, dropwise addition of a quenching agent like saturated aqueous NH₄Cl or 1M HCl into the reaction mixture cooled in an ice bath is crucial to control the exothermic reaction.[7][8]

Q4: What is the recommended general workup procedure after quenching?

A4: A standard workup involves diluting the quenched reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and water. The organic layer is then separated and washed sequentially with water and brine (a saturated aqueous solution of sodium chloride).[9][10][11] The brine wash helps to remove residual water from the organic phase. The organic layer is then dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup of reactions involving this compound.

Low Yield of Desired Product
Problem Potential Cause Recommended Solution Citation
Low or No Yield in Suzuki-Miyaura Coupling Inefficient oxidative addition of the palladium catalyst due to steric hindrance.Use a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition. Increasing the reaction temperature may also be beneficial.[9]
Inactive catalyst.Use a fresh batch of palladium precursor and ligand. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as the active Pd(0) catalyst can be sensitive to oxygen.[9]
Product Loss During Workup Formation of emulsions during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is partially water-soluble.If the product has polar functional groups, minimize the number of aqueous washes or use a more nonpolar extraction solvent.
Presence of Impurities in the Final Product
Problem Potential Cause Recommended Solution Citation
Significant Homocoupling of Boronic Acid (Suzuki Coupling) Presence of oxygen or Pd(II) species at the start of the reaction.Rigorously degas all solvents and the reaction mixture before adding the catalyst. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.[4][12]
Slow transmetalation step.Increase the reaction temperature moderately. Consider changing the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[4]
Protodeboronation of Boronic Acid (Suzuki Coupling) Presence of excess water or oxygen. Base-catalyzed decomposition.Use rigorously degassed solvents. Use the minimum effective amount of base. Consider using a more stable boronic ester derivative (e.g., pinacol (B44631) ester).[4]
Residual Palladium Catalyst in the Product Incomplete removal during workup.Filter the reaction mixture through a pad of Celite after dilution with an organic solvent. For more efficient removal, consider treatment with activated carbon or a palladium scavenger.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Workup
  • Cooling: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, allow the reaction mixture to cool to room temperature.[10][11]

  • Dilution: Dilute the cooled mixture with an organic solvent such as ethyl acetate and water.[10][11]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[10][11]

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[10][11]

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, typically using a gradient of hexane (B92381) and ethyl acetate.[9][10]

General Protocol for a Grignard Reaction Quench and Workup
  • Cooling: After the reaction is complete, place the reaction flask in an ice-water bath.[7]

  • Quenching: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.[7][8] Monitor for any excessive exotherm.

  • Extraction: Once the quenching is complete, add an organic solvent like diethyl ether or ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction Workup

G General Workup Procedure for Cross-Coupling Reactions A Reaction Completion B Cool to Room Temperature A->B C Dilute with Organic Solvent & Water B->C D Aqueous Workup (Wash with Water & Brine) C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Filter and Concentrate E->F G Purification (e.g., Column Chromatography) F->G H Pure Product G->H

Caption: A generalized workflow for the workup and purification of products from cross-coupling reactions.

Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling A Low Yield Observed B Check for Common Issues A->B C Inefficient Oxidative Addition? B->C Sterically Hindered Substrate? D Inactive Catalyst? B->D Reagents Old/Exposed to Air? E Significant Side Reactions? B->E Byproducts Detected? F Use Bulky, Electron-Rich Ligand Increase Temperature C->F G Use Fresh Reagents Ensure Inert Atmosphere D->G H Address Homocoupling/Protodeboronation (See Impurity Guide) E->H

References

Technical Support Center: Characterization of Unexpected Byproducts in Butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during butene reactions such as oligomerization, isomerization, and metathesis.

Troubleshooting Guides

Guide 1: Identification of Unexpected Peaks in GC-MS Analysis

Question: My GC-MS analysis of a butene oligomerization reaction shows several unexpected peaks, particularly in the C8 and C12 regions. How can I identify these byproducts?

Answer:

Unexpected peaks in the C8 and C12 regions often correspond to various isomers of octene and dodecene, respectively. Their formation is influenced by reaction conditions and catalyst type.

Troubleshooting Steps:

  • Analyze Mass Spectra:

    • C8 Byproducts (Octenes): Look for characteristic fragmentation patterns. Branched alkanes, which can form from the hydrogenation of octenes, tend to fragment at branching points to form more stable secondary or tertiary carbocations.[1] Alkenes often exhibit a distinct molecular ion peak and show fragmentation patterns resulting from allylic cleavage, which forms resonance-stabilized cations.[2][3] For example, the mass spectrum of 1-butene (B85601) shows a strong molecular ion peak at m/z 56 and a base peak at m/z 41 due to the formation of a stable allyl cation.[4]

    • Aromatic Byproducts: The presence of a tropylium (B1234903) ion (m/z 91) is a strong indicator of alkylated aromatic compounds.[4]

  • Review Reaction Conditions:

    • High temperatures can promote cracking, leading to a wider range of smaller byproducts.[5]

    • Catalyst deactivation can lead to a decrease in selectivity for the desired product and an increase in byproducts like oligomers.[6]

  • Consult Spectral Databases: Compare the obtained mass spectra with entries in spectral libraries (e.g., NIST, Wiley) for positive identification.

Guide 2: Ambiguous ¹H NMR Spectra Indicating Isomer Formation

Question: The ¹H NMR spectrum of my butene isomerization product is complex and difficult to interpret, suggesting the presence of multiple isomers. How can I differentiate between them?

Answer:

A complex ¹H NMR spectrum is a common issue when multiple butene isomers are present. Key diagnostic regions and coupling constants can help in their identification.

Troubleshooting Steps:

  • Analyze Chemical Shifts:

    • Alkene Protons (4.5-6.5 ppm): Protons on sp² hybridized carbons of alkenes typically resonate in this region.[7]

    • Allylic Protons (1.6-2.6 ppm): Protons on sp³ hybridized carbons adjacent to a double bond are deshielded and appear in this range.

    • Alkyl Protons (0.8-1.7 ppm): Protons on saturated alkyl chains appear in this upfield region.

  • Examine Coupling Constants (J-values):

    • Cis vs. Trans Isomers: The coupling constant for protons in a cis configuration is typically smaller (6-12 Hz) than for protons in a trans configuration (12-18 Hz).

    • Geminal Protons: Protons on the same carbon of a terminal alkene will show geminal coupling.

  • Consider 2D NMR Techniques: If the 1D spectrum is too crowded, consider running 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with carbons).

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in butene metathesis?

A1: Common unexpected byproducts include:

  • Isomers of the desired product: Double bond isomerization is a frequent side reaction.[8]

  • Oligomers: Self-metathesis of butene can lead to the formation of higher oligomers.[8]

  • Cracking products: At higher temperatures, C-C bond cleavage can result in the formation of smaller hydrocarbons like propane (B168953) and ethane.[9]

Q2: I am observing rapid catalyst deactivation in my butene reaction. What could be the cause?

A2: Catalyst deactivation is often caused by the formation of coke, which can block active sites and pores.[10] The formation of high molecular weight oligomers that remain adsorbed on the catalyst surface is a primary mechanism for deactivation.[11] Strong Lewis acid sites on the catalyst can promote the formation of unsaturated compounds that are precursors to coke.

Q3: My FTIR spectrum shows unexpected peaks. How can I use it to identify byproducts?

A3: FTIR is excellent for identifying functional groups. Look for:

  • C-H stretching of alkenes: around 3010-3095 cm⁻¹ and C=C stretching around 1640-1680 cm⁻¹.[12]

  • Aromatic C-H stretching: near 3030 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.

  • Aliphatic C-H stretching: in the 2850-2960 cm⁻¹ range.

  • Cyclic hydrocarbons: The spectra of cyclic hydrocarbons show characteristic changes in the 2-4 µm region compared to their linear counterparts.[13] The absence of a methyl group can be indicative of cyclization.

Q4: How can I minimize the formation of oligomeric byproducts in my butene reaction?

A4: To minimize oligomerization:

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor cracking of oligomers.[14]

  • Adjust Reactant Ratios: In metathesis, for example, using a higher ethylene (B1197577) to butene ratio can favor the cross-metathesis reaction over butene self-metathesis.[8]

  • Catalyst Selection: Catalysts with specific pore structures can limit the formation of bulky oligomers.

Quantitative Data

Table 1: Product Distribution in Ethylene Oligomerization as a Function of Ethylene Conversion

Ethylene Conversion (%)1-Butene Selectivity (%)C6 Olefins Selectivity (%)C8+ Olefins Selectivity (%)
8.982.413.73.9
14.875.118.56.4
21.267.323.19.6
31.553.530.216.3

Data adapted from a study on Cr-CoOX/N-C catalyst at 353 K and 13.4 bar.[15]

Table 2: Influence of Reaction Temperature on Isobutylene Oligomerization

Reaction Temperature (°C)Isobutylene Conversion (%)C8= Selectivity (%)C8= Yield (%)n-Butene Loss (%)
60>74~7051.698.11
80---~10

Data from a study using a Co/BETA-loaded molecular sieve catalyst.[16]

Experimental Protocols

Protocol 1: GC-MS Analysis of a Butene Reaction Mixture

This protocol outlines a general procedure for the analysis of volatile byproducts from a butene reaction.

  • Sample Preparation:

    • Quench the reaction by cooling the reaction vessel in an ice bath.

    • For liquid samples, dilute an aliquot of the reaction mixture with a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 ppm.[12][17]

    • If solid particles are present, centrifuge the sample and transfer the supernatant to a GC vial.[17]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A Series GC or similar.[18]

    • Column: A non-polar capillary column such as a HP-PONA (50 m × 0.2 mm × 0.5 µm) is suitable for separating hydrocarbon isomers.[19]

    • Injection: Use a split injection mode (e.g., 50:1 split ratio) with an injection volume of 1 µL.[12]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps at 10°C/min to a final temperature of 250-280°C, followed by a hold period.[12][19]

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 35-500.[19]

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra with those of known standards or by searching a commercial mass spectral library.

    • For quantitative analysis, use an internal standard and create a calibration curve.

Protocol 2: ¹H NMR Sample Preparation for Butene Byproduct Analysis

This protocol provides guidelines for preparing a sample of a butene reaction mixture for ¹H NMR analysis.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the liquid reaction mixture into a clean, dry vial.[5]

    • Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should not contain protons to avoid interfering signals.[5]

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.[5]

    • The final solution height in the NMR tube should be at least 4.5 cm.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative ratios of different protons.

Visualizations

Byproduct_Troubleshooting_Workflow start Unexpected Result in Butene Reaction gc_ms GC-MS Analysis start->gc_ms nmr NMR Analysis start->nmr ftir FTIR Analysis start->ftir unexpected_peaks Unexpected Peaks? gc_ms->unexpected_peaks complex_spectrum Complex Spectrum? nmr->complex_spectrum new_bands New Absorption Bands? ftir->new_bands analyze_ms Analyze Mass Spectra (Fragmentation Patterns) unexpected_peaks->analyze_ms Yes identify Identify Byproduct unexpected_peaks->identify No analyze_shifts Analyze Chemical Shifts & Coupling Constants complex_spectrum->analyze_shifts Yes complex_spectrum->identify No analyze_functional_groups Identify Functional Groups new_bands->analyze_functional_groups Yes new_bands->identify No library_search Compare with Spectral Libraries analyze_ms->library_search two_d_nmr Consider 2D NMR (COSY, HSQC) analyze_shifts->two_d_nmr fingerprint Compare with Fingerprint Region of Known Compounds analyze_functional_groups->fingerprint library_search->identify two_d_nmr->identify fingerprint->identify

Caption: Troubleshooting workflow for identifying unexpected byproducts.

GCMS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation quench 1. Quench Reaction dilute 2. Dilute with Solvent quench->dilute centrifuge 3. Centrifuge/Filter dilute->centrifuge transfer 4. Transfer to Vial centrifuge->transfer inject 5. Inject Sample transfer->inject separate 6. Chromatographic Separation inject->separate ionize 7. Ionization (EI) separate->ionize detect 8. Mass Detection ionize->detect chromatogram 9. Analyze Chromatogram detect->chromatogram mass_spectra 10. Analyze Mass Spectra chromatogram->mass_spectra identify 11. Identify & Quantify mass_spectra->identify

Caption: Experimental workflow for GC-MS analysis of butene reaction mixtures.

References

Safe handling and disposal of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, disposal, and use of (Z)-2-bromo-2-butene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[2][3][4] Vapors may form explosive mixtures with air and can accumulate in low-lying areas.[3][5][6] While comprehensive toxicological data is not available, it is recommended to handle it with care to avoid inhalation, ingestion, and skin/eye contact.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE strategy is critical. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves for incidental contact).[7][8]

  • Body Protection: A flame-resistant lab coat, fully buttoned, and long pants.[7][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]

Q3: How should I properly store this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] Keep it away from heat and sources of ignition.[3][6] Some suppliers recommend refrigeration.[6]

Q4: What is the correct procedure for disposing of this compound and its waste?

A4: All waste containing this compound must be treated as hazardous waste.[5] Do not dispose of it down the drain.[7] Collect unused chemical and contaminated materials in a properly labeled, sealed container for disposal through your institution's hazardous waste management program.[3][7] It is recommended to use a licensed professional waste disposal service.[3]

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[3] For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[8] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][8]

Q6: What are the most common reactions involving this compound?

A6: this compound is a versatile reagent in organic synthesis, commonly used in:

  • Cross-Coupling Reactions: Such as Suzuki and Heck reactions, to form new carbon-carbon bonds.[9][10]

  • Nucleophilic Substitution Reactions: Where the bromine atom is replaced by a nucleophile.

  • Elimination Reactions: To form alkynes.[1]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₄H₇Br
Molecular Weight 135.00 g/mol
Boiling Point 84-94 °C[10][11]
Melting Point -111 °C[10]
Density 1.332 g/mL at 25 °C[11]
Flash Point <1 °C[12]

Troubleshooting Guides

Suzuki Coupling Reactions

Issue: Low or no yield of the coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is of good quality and has been stored properly. Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.[10]
Ineffective Ligand For less reactive vinyl bromides, consider using bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[10]
Inappropriate Base The choice of base is crucial for activating the boronic acid.[13] If using a mild base (e.g., Na₂CO₃), try a stronger base like K₃PO₄ or Cs₂CO₃.[2]
Poor Reagent Quality Use fresh, high-purity arylboronic acid. Impurities can inhibit the catalyst.[10]
Sub-optimal Temperature Gradually increase the reaction temperature. Vinyl bromides may require higher temperatures for efficient coupling.

Issue: Formation of side products (e.g., homocoupling, protodeboronation).

Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and the reaction mixture to minimize homocoupling of the boronic acid.[10]
Decomposition of Boronic Acid Use anhydrous conditions where possible to reduce protodeboronation. Minimize reaction time and temperature.[10]
Heck Coupling Reactions

Issue: Reaction is sluggish or does not proceed.

Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Pre-activation of Pd(II) sources may be necessary.[14]
Incorrect Base A base is required to regenerate the Pd(0) catalyst.[15] Triethylamine or potassium carbonate are commonly used.[9] The choice of base can be critical.
Unsuitable Ligand Phosphine ligands are often used, but phosphine-free systems in ionic liquids or with specific palladium complexes can also be effective.[9][10]
Low Temperature Heck reactions often require elevated temperatures, typically >100 °C.[16]
Nucleophilic Substitution Reactions

Issue: Low conversion to the substitution product.

Possible Cause Troubleshooting Step
Weak Nucleophile Vinyl halides are generally less reactive towards SN2 reactions than alkyl halides.[17] A strong nucleophile is often required.
Competition with Elimination If the nucleophile is also a strong base, elimination reactions can compete. Using a less basic nucleophile or lower temperatures can favor substitution.
Elimination Reactions

Issue: Undesired regioselectivity (formation of the wrong alkene isomer).

Possible Cause Troubleshooting Step
Base Steric Hindrance The choice of base can influence the regioselectivity. A small, strong base like sodium ethoxide typically favors the more substituted (Zaitsev) product. A bulky base like potassium tert-butoxide favors the less substituted (Hofmann) product.[3][18][19]
Reaction Temperature Higher temperatures generally favor elimination over substitution.

Experimental Protocols

General Safety Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Fume Hood prep_ppe->prep_fumehood prep_inert Ensure Inert Atmosphere Setup prep_fumehood->prep_inert react_reagents Add Reagents Carefully prep_inert->react_reagents react_monitor Monitor Reaction Progress (TLC/GC) react_reagents->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Column Chromatography) workup_extract->workup_purify disp_collect Collect All Hazardous Waste workup_purify->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Institutional Protocol disp_label->disp_dispose

Caption: General workflow for safely conducting experiments with this compound.

Representative Suzuki Coupling Protocol

Reaction: this compound + Arylboronic acid → Coupled Product

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried flask, add the arylboronic acid and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture, followed by this compound.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G start Start reagents Combine Arylboronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent and this compound inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor Reaction heat->monitor workup Cool, Dilute, and Extract monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a Suzuki coupling reaction.

Representative E2 Elimination Protocol

Reaction: this compound → But-2-yne

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)[3]

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add potassium tert-butoxide and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add this compound to the stirred suspension.

  • Allow the reaction to warm to room temperature and then stir for the desired time (monitor by GC).

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with a low-boiling organic solvent (e.g., pentane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄).

  • Carefully remove the solvent by distillation to isolate the volatile alkyne product.

G start Start base_prep Prepare KOtBu in Anhydrous Solvent start->base_prep cool Cool to 0 °C base_prep->cool add_substrate Add this compound cool->add_substrate react Warm to RT and Stir add_substrate->react quench Quench with Water react->quench extract Extract with Pentane quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry isolate Isolate Product (Distillation) wash_dry->isolate end End isolate->end

Caption: Experimental workflow for an E2 elimination reaction.

References

Validation & Comparative

A Comparative 1H NMR Analysis of (Z)-2-bromo-2-butene and its (E) Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers, scientists, and drug development professionals on distinguishing the geometric isomers of 2-bromo-2-butene (B89217) using 1H NMR analysis. This guide provides a comparative analysis of their spectral data, a detailed experimental protocol, and a visual representation of the key structural and spectral relationships.

The stereochemistry of a molecule is fundamental to its biological activity and chemical reactivity. In the context of drug development and materials science, the ability to unequivocally distinguish between geometric isomers, such as the (Z) and (E) forms of 2-bromo-2-butene, is paramount. While one-dimensional 1H Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid and powerful tool for structural elucidation, the spectra of these two isomers can appear deceptively similar at first glance. This guide presents a detailed comparison of their 1H NMR spectra, highlighting the subtle yet critical differences in chemical shifts and coupling constants that allow for their unambiguous assignment.

Comparative 1H NMR Data

The key to differentiating between (Z)- and (E)-2-bromo-2-butene lies in a careful analysis of the chemical shifts (δ) and, more specifically, the long-range coupling constants (J). The spatial arrangement of the substituents relative to the double bond influences the electronic environment of the protons, leading to distinct spectral parameters. Below is a summary of the typical 1H NMR data for the two isomers.

Proton Assignment (Z)-2-bromo-2-butene (E)-2-bromo-2-butene
H3 (vinyl proton) ~5.8 ppm (q)~5.9 ppm (q)
H1 (methyl protons) ~1.7 ppm (d)~1.8 ppm (d)
H4 (methyl protons) ~2.4 ppm (s)~2.3 ppm (q)
⁴J (H1-H3) Allylic Coupling ~7.0 HzNot typically resolved
⁵J (H3-H4) Homoallylic Coupling Not typically resolved~1.5 Hz

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The vinyl proton (H3) in both isomers appears as a quartet due to coupling with the protons of the adjacent methyl group (H1). Similarly, the methyl protons at H1 are split into a doublet by the vinyl proton. The methyl group attached to the bromine-bearing carbon (H4) exhibits a key difference. In the (Z)-isomer, this methyl group is cis to the vinyl proton, and any long-range coupling is generally too small to be resolved, resulting in a signal that is often described as a singlet or a very finely split quartet. In contrast, in the (E)-isomer, the methyl protons (H4) are trans to the vinyl proton, leading to a small but often observable homoallylic coupling (⁵J), which further splits the quartet signal.

Distinguishing Features in 1H NMR Spectra

The primary distinguishing features in the 1H NMR spectra of (Z)- and (E)-2-bromo-2-butene are the subtle differences in chemical shifts and the presence or absence of resolvable long-range coupling constants.

  • Chemical Shift of the Vinylic Proton (H3): The vinylic proton in the (E)-isomer is typically found slightly downfield (at a higher ppm value) compared to the (Z)-isomer. This is attributed to the deshielding effect of the bromine atom, which is on the same side of the double bond in the (E) configuration.

  • Long-Range Coupling: The most definitive method for distinguishing the two isomers is through the analysis of long-range coupling constants.

    • In This compound , a significant allylic coupling (⁴J) of approximately 7.0 Hz is observed between the vinyl proton (H3) and the cis methyl protons (H1).

    • In (E)-2-bromo-2-butene , the corresponding allylic coupling is negligible. However, a small homoallylic coupling (⁵J) of around 1.5 Hz can often be resolved between the vinyl proton (H3) and the trans methyl protons (H4).

Experimental Protocol

The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like 2-bromo-2-butene.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 2-bromo-2-butene sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube securely and gently vortex to ensure the sample is fully dissolved and homogenous.

2. NMR Spectrometer Setup (Typical parameters for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: Specify the deuterated solvent used (e.g., CDCl3).

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.

  • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Structural and Spectral Correlation Diagram

The following diagram illustrates the relationship between the isomeric structures of (Z)- and (E)-2-bromo-2-butene and their key distinguishing 1H NMR spectral features.

Caption: Isomer-specific 1H NMR correlations.

A Comparative Guide to the 13C NMR Spectroscopy of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (Z)-2-bromo-2-butene against its (E)-isomer and related bromoalkanes. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide utilizes predicted spectral data alongside experimentally determined values for analogous compounds to provide a comprehensive analytical overview.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the experimental and predicted 13C NMR chemical shift values for this compound and its comparators. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)Data Source
This compound ~15-25~115-125~120-130~25-35Predicted
(E)-2-bromo-2-butene ~15-25~110-120~125-135~20-30Predicted
2-bromobutane 21.150.934.011.9Experimental
2-bromo-2-methylpropane 36.4 (CH3)62.5 (C-Br)36.4 (CH3)-Experimental
(Z)-2-butene 11.4125.7125.711.4Experimental
(E)-2-butene 16.9126.5126.516.9Experimental

Note on Predicted Data: The chemical shifts for (Z)- and (E)-2-bromo-2-butene are estimated based on established substituent effects on alkene chemical shifts. The presence of the electronegative bromine atom on the double bond is expected to significantly deshield the C2 carbon, while the stereochemistry influences the shielding of the C1 and C4 methyl carbons.

Experimental Protocols

A generalized protocol for acquiring the 13C NMR spectrum of a volatile liquid like this compound is provided below.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl3) with 0.03% TMS

  • 5 mm NMR tube

  • Pasteur pipette

  • NMR spectrometer (e.g., 300-500 MHz)

Procedure:

  • Sample Preparation:

    • Ensure the NMR tube is clean and dry.

    • Dissolve approximately 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl3 containing TMS. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time. Given the low natural abundance of 13C, a higher concentration is generally preferred.

    • Using a Pasteur pipette, transfer the solution into the NMR tube.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

  • Data Acquisition:

    • Set the spectrometer to the 13C nucleus frequency.

    • Choose a standard proton-decoupled pulse sequence. This will simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

    • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is generally adequate for most carbons in a small molecule.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline and positive, symmetrical peaks.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if desired, although peak areas in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and a typical workflow for 13C NMR spectroscopy.

Caption: Molecular structure of this compound.

nmr_workflow 13C NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Data (Decoupled) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum calibrate->analyze

Caption: A generalized workflow for 13C NMR spectroscopy.

A Comparative Guide to the GC-MS Characterization of 2-Bromo-2-Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatography-mass spectrometry (GC-MS) characterization of the (E) and (Z) isomers of 2-bromo-2-butene (B89217). The successful separation and identification of these geometric isomers are critical in various research and development applications, including synthetic chemistry and drug development, where isomeric purity can significantly impact reaction outcomes and pharmacological activity. This document outlines a detailed experimental protocol, presents comparative data, and discusses the key principles for their differentiation.

Introduction

2-Bromo-2-butene exists as two geometric isomers, (E)-2-bromo-2-butene (trans) and (Z)-2-bromo-2-butene (cis). Due to their similar chemical structures, their separation and unambiguous identification can be challenging. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, leveraging the chromatographic separation of the isomers based on their physical properties, followed by mass spectrometric detection for identification and structural elucidation.

Experimental Protocol

A standard GC-MS methodology for the analysis of 2-bromo-2-butene isomers is presented below. This protocol is designed to achieve baseline separation of the two isomers and provide characteristic mass spectra for their identification.

1. Sample Preparation:

  • Prepare a 100 ppm solution of a mixture of (E) and this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Ensure the sample is anhydrous to prevent any potential reactions or chromatographic issues.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 100°C, hold for 2 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C (Electron Ionization - EI)
Quadrupole Temperature 150°C
Electron Energy 70 eV
Mass Scan Range m/z 35-200

Chromatographic Separation and Elution Order

On a non-polar stationary phase like the recommended HP-5ms, the elution order of the 2-bromo-2-butene isomers is primarily determined by their boiling points. The (E)-isomer has a slightly lower boiling point than the (Z)-isomer, leading to its earlier elution from the GC column.[1][2] Generally, trans isomers of alkenes are less polar and have lower boiling points than their cis counterparts, resulting in shorter retention times on non-polar columns.[3][4][5]

Estimated Retention Times:

IsomerEstimated Retention Time (minutes)*
(E)-2-bromo-2-butene6.8
This compound7.2

*These are estimated retention times based on the provided GC conditions and the known boiling points of the isomers. Actual retention times may vary depending on the specific instrument and column conditions.

Mass Spectrometry Characterization

The electron ionization (EI) mass spectra of the (E) and (Z) isomers of 2-bromo-2-butene are expected to be very similar, as is common for geometric isomers.[6] The fragmentation patterns are dictated by the covalent structure of the molecule rather than its stereochemistry. The most significant features in the mass spectrum are the molecular ion peaks and the isotopic pattern of bromine.

Key Features of the Mass Spectrum:

  • Molecular Ion (M+•): The molecular ion peaks will appear at m/z 134 and 136, corresponding to the two major isotopes of bromine (79Br and 81Br) which have a near 1:1 natural abundance.[7]

  • Base Peak: The base peak is typically observed at m/z 55, corresponding to the loss of the bromine radical to form the C4H7+ cation.

  • Other Fragments: Other significant fragments may be observed at m/z 41 (C3H5+) and m/z 27 (C2H3+).

Comparative Mass Spectral Data:

m/zAssignment(E)-2-bromo-2-butene (Relative Abundance %)This compound (Relative Abundance %)
136[C4H7 81Br]+•~5~5
134[C4H7 79Br]+•~5~5
55[C4H7]+100100
41[C3H5]+~40~40
27[C2H3]+~30~30

Note: The relative abundances are approximate and serve for comparative purposes. The mass spectra of the two isomers are virtually indistinguishable.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship for identifying the 2-bromo-2-butene isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_identification Isomer Identification Prep Prepare 100 ppm Isomer Mixture Inject Inject Sample Prep->Inject GC_Sep GC Separation (HP-5ms column) Inject->GC_Sep Volatility MS_Detect MS Detection (EI, 70 eV) GC_Sep->MS_Detect Chromatogram Analyze Chromatogram (Retention Times) MS_Detect->Chromatogram Mass_Spectra Analyze Mass Spectra (Fragmentation) MS_Detect->Mass_Spectra Identify Identify Isomers Chromatogram->Identify Mass_Spectra->Identify

GC-MS Experimental Workflow

Isomer_Identification_Logic cluster_input Input Data cluster_decision Identification Logic cluster_confirmation Confirmation RT Retention Time Decision1 RT < 7.0 min? RT->Decision1 MS Mass Spectrum Confirm_MS Confirm with Mass Spectrum (m/z 134/136, 55) MS->Confirm_MS Isomer_E (E)-2-bromo-2-butene Decision1->Isomer_E Yes Isomer_Z This compound Decision1->Isomer_Z No Isomer_E->Confirm_MS Isomer_Z->Confirm_MS

Isomer Identification Logic

Conclusion

The GC-MS characterization of (E) and this compound isomers relies primarily on their chromatographic separation. By employing a non-polar GC column, the isomers can be effectively resolved based on their boiling point differences, with the (E)-isomer eluting first. While mass spectrometry is crucial for confirming the molecular weight and the presence of bromine through its characteristic isotopic pattern, the fragmentation patterns of the two isomers are nearly identical. Therefore, the combination of retention time data and mass spectral information allows for the confident identification and differentiation of these geometric isomers.

References

Distinguishing (Z) and (E) Isomers of 2-Bromo-2-Butene by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed insights into the molecular framework. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for the (Z) and (E) isomers of 2-bromo-2-butene (B89217), enabling their unambiguous differentiation.

The geometric isomerism in 2-bromo-2-butene arises from the restricted rotation around the carbon-carbon double bond, leading to the (Z) (cis) and (E) (trans) configurations. While these isomers possess the same molecular formula and connectivity, their distinct spatial arrangements of substituents result in unique electronic environments for the constituent nuclei. These differences are readily observable in their NMR spectra, primarily through variations in chemical shifts (δ) and coupling constants (J).

Comparative NMR Data Analysis

The key to distinguishing between the (Z) and (E) isomers of 2-bromo-2-butene lies in the careful analysis of their ¹H and ¹³C NMR spectra. The spatial proximity of the methyl groups and the bromine atom in the (Z) isomer leads to steric interactions and anisotropic effects that are different from those in the (E) isomer, where these groups are on opposite sides of the double bond. These structural nuances directly influence the shielding and deshielding of the nuclei, resulting in characteristic chemical shifts.

¹H NMR Spectral Data

In the ¹H NMR spectrum, the chemical shift of the vinylic proton (=CH) and the allylic methyl protons (-CH₃) are particularly diagnostic. Generally, in disubstituted alkenes, a substituent's anisotropic effect can deshield a cis-proton more than a trans-proton.

¹³C NMR Spectral Data

The ¹³C NMR spectra also exhibit clear differences between the two isomers. The chemical shifts of the carbon atoms of the double bond (C2 and C3) and the methyl carbons (C1 and C4) are sensitive to the isomeric configuration. The steric compression experienced by the methyl groups in the (Z) isomer often results in an upfield shift (lower δ value) for the C4 carbon compared to the (E) isomer, a phenomenon known as the γ-gauche effect.

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for the (Z) and (E) isomers of 2-bromo-2-butene.

Isomer Nucleus Chemical Shift (δ, ppm)
(Z)-2-bromo-2-butene =CH- (H3)5.86[1]
-CH₃ (H1)1.69[1]
=C(Br)-CH₃ (H4)2.37[1]
(E)-2-bromo-2-butene =CH- (H3)
-CH₃ (H1)1.70
=C(Br)-CH₃ (H4)2.33
This compound C1 (-CH₃)14.1[1]
C2 (=C(Br))120.9[1]
C3 (=CH)124.6[1]
C4 (-CH₃)24.5[1]
(E)-2-bromo-2-butene C1 (-CH₃)14.6
C2 (=C(Br))119.3
C3 (=CH)123.6
C4 (-CH₃)28.5

Experimental Protocol

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for liquid organic compounds such as the isomers of 2-bromo-2-butene.

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the 2-bromo-2-butene isomer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to adjust the immersion depth.

  • Introduce the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Maintain the lock and shim settings from the ¹H experiment.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.

  • Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay appropriate for quaternary carbons.

  • Process the FID as described for the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Visualization of Isomer Differentiation by NMR

The following diagrams illustrate the structural differences between the (Z) and (E) isomers and their corresponding distinct NMR signals.

Figure 1. Structures and corresponding NMR signals for (Z) and (E) isomers.

G start Sample of 2-bromo-2-butene Isomers nmr_acq Acquire ¹H and ¹³C NMR Spectra start->nmr_acq analyze_h1 Analyze ¹H NMR: - Chemical shift of =CH - Chemical shifts of -CH₃ groups nmr_acq->analyze_h1 analyze_c13 Analyze ¹³C NMR: - Chemical shifts of C2 and C3 - Chemical shifts of C1 and C4 nmr_acq->analyze_c13 compare Compare with Reference Data analyze_h1->compare analyze_c13->compare identify_z (Z)-Isomer Identified compare->identify_z Distinct (Z) pattern identify_e (E)-Isomer Identified compare->identify_e Distinct (E) pattern

Figure 2. Workflow for isomeric differentiation using NMR spectroscopy.

References

Reactivity comparison of (Z)-2-bromo-2-butene vs (E)-2-bromo-2-butene.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The geometric isomerism of vinyl halides plays a critical role in determining their chemical reactivity, a factor of paramount importance in the fields of organic synthesis and drug development. Understanding the nuanced differences in reaction kinetics and product distributions between isomers such as (Z)-2-bromo-2-butene and (E)-2-bromo-2-butene is essential for designing efficient synthetic pathways and predicting metabolic fates. This guide provides a comprehensive comparison of the reactivity of these two isomers, supported by theoretical principles and outlining experimental protocols for their kinetic analysis.

Theoretical Framework: Stability and Steric Effects

The fundamental difference in reactivity between (Z)- and (E)-2-bromo-2-butene arises from their distinct three-dimensional structures. The (Z)-isomer, with the two methyl groups on the same side of the double bond, experiences greater steric strain compared to the (E)-isomer, where they are on opposite sides. This steric hindrance in the (Z)-isomer results in a higher ground-state energy, making it thermodynamically less stable than the (E)-isomer. This intrinsic energy difference is a key determinant of their relative reaction rates.

In general, for reactions where the transition state geometries for both isomers are of similar energy, the less stable (Z)-isomer is expected to have a lower activation energy and thus react faster. However, the steric crowding in the (Z)-isomer can also lead to a more hindered transition state, potentially increasing the activation energy and slowing the reaction rate, particularly in bimolecular reactions.

Reactivity in Key Organic Reactions

The divergent reactivity of these isomers is most evident in common organic reactions such as nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (SN1 and SN2)

Vinyl halides are generally unreactive towards SN2 reactions due to the high energy of the transition state where the nucleophile would have to attack the sp2-hybridized carbon. SN1 reactions are more plausible as they proceed through a vinyl cation intermediate.

In an SN1 solvolysis , both isomers would form the same vinyl cation. Theoretically, the (Z)-isomer, having a higher ground-state energy, might be expected to exhibit a faster rate of ionization.

Elimination Reactions (E2)

Elimination reactions of vinyl halides typically require strong bases. The E2 mechanism, being a concerted process, has strict stereoelectronic requirements, specifically an anti-periplanar arrangement of the abstracted proton and the leaving group.

For (Z)- and (E)-2-bromo-2-butene, elimination of HBr would lead to the formation of 2-butyne (B1218202) or 1,2-butadiene, depending on the position of the abstracted proton. The relative rates and product distributions are highly dependent on the reaction conditions, particularly the nature of the base used. With a small, strong base like ethoxide, the reaction would likely favor the formation of the more stable alkyne. The steric hindrance in the (Z)-isomer could influence the ease with which the necessary anti-periplanar conformation for elimination is achieved, potentially affecting the reaction rate compared to the (E)-isomer. The use of a bulky base, such as potassium tert-butoxide, would be expected to favor abstraction of the less sterically hindered proton.

Experimental Data: A Comparative Analysis

Reaction TypeExpected Relative ReactivityRationale
SN1 Solvolysis (Z)-isomer ≥ (E)-isomerBoth isomers form the same vinyl cation intermediate. The higher ground-state energy of the (Z)-isomer may lead to a lower activation energy.
E2 Elimination (E)-isomer > (Z)-isomer (with small base)The transition state for the anti-periplanar elimination is likely less sterically hindered for the (E)-isomer.

Experimental Protocols

To empirically determine the reactivity differences, a series of kinetic experiments can be designed.

Protocol 1: Comparative Solvolysis (SN1)

Objective: To determine the relative rates of solvolysis of (Z)- and (E)-2-bromo-2-butene in ethanol.

Procedure:

  • Prepare separate standardized solutions of this compound and (E)-2-bromo-2-butene in ethanol.

  • Maintain the reaction mixtures at a constant temperature in a thermostated bath.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction by adding the aliquot to a cold solvent.

  • Titrate the generated hydrobromic acid with a standardized solution of sodium hydroxide (B78521) using a suitable indicator to determine the extent of the reaction.

  • Plot the concentration of the alkyl bromide versus time and determine the rate constant for each isomer.

Protocol 2: Comparative Elimination (E2)

Objective: To determine the product distribution and relative rates of E2 elimination of (Z)- and (E)-2-bromo-2-butene with potassium ethoxide.

Procedure:

  • Prepare separate reaction mixtures of (Z)- and (E)-2-bromo-2-butene with a standardized solution of potassium ethoxide in ethanol.

  • Maintain the reactions at a constant temperature.

  • After a specific time, quench the reactions by neutralizing the base with a weak acid.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elimination products (2-butyne and 1,2-butadiene).

  • The relative peak areas in the gas chromatogram will provide the product distribution. By monitoring the disappearance of the starting material over time, the relative reaction rates can be inferred.

Visualizing Reaction Pathways

The logical workflow for a comparative kinetic study can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Data Processing PrepZ Prepare this compound solution ReactZ React (Z)-isomer PrepZ->ReactZ PrepE Prepare (E)-2-bromo-2-butene solution ReactE React (E)-isomer PrepE->ReactE PrepBase Prepare Base/Solvent PrepBase->ReactZ PrepBase->ReactE Quench Quench Reaction at Intervals ReactZ->Quench ReactE->Quench Analyze Analyze by GC-MS/Titration Quench->Analyze Kinetics Determine Rate Constants Analyze->Kinetics Products Determine Product Distribution Analyze->Products Compare Compare Reactivity Kinetics->Compare Products->Compare

Caption: Workflow for Comparative Kinetic Analysis.

The differing steric environments of the (Z) and (E) isomers directly impact their reaction pathways and transition state energies.

G Z_Isomer This compound (Higher Energy) TransitionState Transition State Z_Isomer->TransitionState ΔG‡(Z) E_Isomer (E)-2-bromo-2-butene (Lower Energy) E_Isomer->TransitionState ΔG‡(E) Products Products (e.g., Alkyne, Substitution Product) TransitionState->Products

Caption: Energy Profile Comparison.

A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides a comparative study of the performance of various vinyl halides—iodides, bromides, chlorides, and fluorides—in this critical reaction, supported by experimental data and detailed protocols.

The choice of the vinyl halide starting material significantly impacts the efficiency, and feasibility of a Suzuki coupling reaction. The reactivity of vinyl halides in palladium-catalyzed Suzuki couplings follows the general trend of bond dissociation energy: Vinyl-I > Vinyl-Br > Vinyl-Cl > Vinyl-F. This trend dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. While vinyl iodides and bromides are highly reactive and often provide excellent yields under mild conditions, the more cost-effective and readily available vinyl chlorides and fluorides present greater challenges due to the strength of the carbon-halogen bond.

Performance Comparison of Vinyl Halides

The following table summarizes the key performance indicators for different vinyl halides in Suzuki coupling reactions, including typical reaction conditions and yields. It is important to note that reaction conditions, particularly the choice of catalyst, ligand, and base, are often tailored to the specific vinyl halide to achieve optimal results.

Vinyl HalideRelative ReactivityTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)Reaction Time (h)Yield (%)
Vinyl Iodide Very HighPd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃, K₃PO₄Toluene (B28343), THF, Dioxane25 - 801 - 1285 - 98
Vinyl Bromide HighPd(PPh₃)₄, Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, THF, Dioxane50 - 1002 - 2475 - 95
Vinyl Chloride ModeratePd₂(dba)₃/P(t-Bu)₃, Pd(OAc)₂/SPhosCs₂CO₃, K₃PO₄, CsFDioxane, Isopropanol80 - 12012 - 4860 - 90
Vinyl Fluoride LowSpecialized Ni or Pd catalystsStrong basesPolar aprotic solvents> 10024 - 7230 - 70

Experimental Protocols

Detailed methodologies for Suzuki coupling reactions involving different vinyl halides are provided below. These protocols are general and may require optimization for specific substrates.

General Procedure for Suzuki Coupling of a Vinyl Bromide with an Arylboronic Acid

This procedure is a general guideline for the coupling of a vinyl bromide with an arylboronic acid.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimized Protocol for Suzuki Coupling of a Vinyl Chloride with an Arylboronic Acid

Vinyl chlorides are less reactive than their bromide or iodide counterparts, often necessitating more specialized catalyst systems and stronger bases.[1]

Reaction Setup:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the vinyl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.5 equiv).

  • Seal the flask, then evacuate and backfill with argon three times.

  • In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (2 mol%) and a bulky, electron-rich phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) (4 mol%) or SPhos (4 mol%).[2]

  • Under a positive flow of argon, add the catalyst and ligand to the reaction flask.

  • Add degassed anhydrous 1,4-dioxane (B91453) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Suzuki Coupling Mechanism and Reactivity Trends

To better understand the underlying principles of the Suzuki coupling and the comparative reactivity of vinyl halides, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_steps Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)Ln->R-Pd(II)L2-X + R-X R-X Vinyl Halide Oxidative_Addition Oxidative Addition R-Pd(II)L2-Ar R-Pd(II)L2-Ar R-Pd(II)L2-X->R-Pd(II)L2-Ar + ArB(OH)2 + Base Base Base ArB(OH)2 ArB(OH)2 Transmetalation Transmetalation R-Pd(II)L2-Ar->Pd(0)Ln R-Ar Coupled Product R-Pd(II)L2-Ar->R-Ar Reductive_Elimination Reductive Elimination

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Vinyl_Halide_Reactivity cluster_reactivity Relative Reactivity in Suzuki Coupling Vinyl_Iodide Vinyl Iodide Vinyl_Bromide Vinyl Bromide Vinyl_Iodide->Vinyl_Bromide Decreasing Reactivity Vinyl_Chloride Vinyl Chloride Vinyl_Bromide->Vinyl_Chloride Decreasing Reactivity Vinyl_Fluoride Vinyl Fluoride Vinyl_Chloride->Vinyl_Fluoride Decreasing Reactivity

Caption: Relative reactivity trend of vinyl halides in Suzuki coupling.

References

Efficacy of (Z)-2-bromo-2-butene versus other vinylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of (Z)-2-bromo-2-butene versus Other Vinylating Agents

For researchers, scientists, and drug development professionals, the strategic introduction of a vinyl group is a cornerstone of modern organic synthesis. The choice of vinylating agent is critical, dictating reaction efficiency, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of this compound with other common vinylating agents in widely used palladium-catalyzed cross-coupling reactions: the Heck, Suzuki-Miyaura, Stille, and Negishi reactions. The comparative analysis is supported by experimental data, detailed protocols, and visualizations of the reaction mechanisms to inform reagent selection in synthetic design.

Performance Comparison of Vinylating Agents

The efficacy of a vinylating agent is highly dependent on the specific reaction conditions and the nature of the coupling partners. Below are comparative tables summarizing the performance of this compound and other vinylating agents in key cross-coupling reactions. It is important to note that direct comparisons are challenging as reaction conditions in the literature are not always standardized. The data presented is collated from various sources to provide a representative overview.

Heck Reaction

The Heck reaction is a powerful method for the vinylation of aryl or vinyl halides. The reaction typically involves a palladium catalyst, a base, and an alkene.

Vinylating AgentCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(Z)-2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one4-ChlorostyrenePd(OAc)₂ / XantPhosCs₂CO₃Benzene (B151609)251282
Internal Vinyl BromideStyrene (B11656)Pd(OAc)₂ / XantPhosCs₂CO₃Benzene251271
IodobenzeneStyrenePd(OAc)₂K₂CO₃DMA1404054-88[1]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent as the vinylating agent.

Vinylating AgentCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium Vinyltrifluoroborate4-BromoanisolePdCl₂ / PPh₃Cs₂CO₃THF/H₂O801272[2]
Potassium Vinyltrifluoroborate4-BromoacetophenonePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O802295[2]
Vinyl TriflatePhenylboronic AcidPd(PPh₃)₄KFTHF/H₂O50-70[3]
Stille Coupling

The Stille coupling involves the reaction of an organotin reagent with an organic halide or triflate.

Vinylating AgentCoupling PartnerCatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)tinIodobenzenePd₂(dba)₃ / (2-furyl)₃P-THF701273[4]
TriphenylvinyltinAryl HalidePd(PPh₃)₄CuIDMF60-100-High[5]
Vinyl bromide1-alkyne/Bu₃SnHPd₂(dba)₃ / PPh₃-THF--up to 90%[6][7]
Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate.

Vinylating AgentCoupling PartnerCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Vinylzinc BromideAryl HalidePalladium CatalystTHF--High[8]
Secondary Alkylzinc HalideAryl BromidePd(OAc)₂ / CPhosTHF/Toluenert1-6High[9][10]
Vinyl ChlorideAryl- and Alkylzinc reagentsPd(P(t-Bu)₃)₂---High[11]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these vinylation methods. Below are representative protocols for the Heck, Suzuki-Miyaura, Stille, and Negishi reactions.

General Procedure for the Visible-Light-Driven Heck Reaction of Internal Vinyl Bromides with Styrenes[1]

A mixture of the internal vinyl bromide (0.3 mmol), styrene derivative (0.45 mmol), Pd(OAc)₂ (0.018 mmol), XantPhos (0.06 mmol), and Cs₂CO₃ (0.66 mmol) in benzene (3 mL) is stirred at ambient temperature under visible-light irradiation from a 15 W blue LED bulb (450–460 nm) for 12 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-diene.

General Procedure for the Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl Halides[3]

To a flask are added the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), PdCl₂ (0.02 mmol), PPh₃ (0.06 mmol), and Cs₂CO₃ (3.0 mmol). The flask is evacuated and backfilled with argon. THF (9 mL) and water (1 mL) are added, and the mixture is heated to 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

General Procedure for the Stille Coupling of Vinyltin (B8441512) Reagents with Aryl Halides[6]

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the vinyltin reagent (1.1-1.5 eq), and the palladium catalyst (1-5 mol%). Add anhydrous and degassed solvent (e.g., DMF, 0.1-0.5 M). If a co-catalyst such as CuI (5-20 mol%) is used, it is added at this stage. The reaction mixture is then heated to the desired temperature (typically 60-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the solution is stirred with an aqueous solution of potassium fluoride (B91410) or passed through a plug of silica gel. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography.

General Procedure for the Negishi Coupling of Vinylzinc Bromide with Aryl Halides[9]

Under an inert atmosphere, a reactor is charged with the aryl halide and the palladium catalyst in anhydrous THF. The vinylzinc bromide solution (prepared in situ from vinylmagnesium bromide and zinc bromide) is slowly added to the reactor while maintaining the desired temperature. The reaction progress is monitored by HPLC or GC. Once complete, the reaction is cooled and quenched by the slow addition of an aqueous solution of ammonium (B1175870) chloride or citric acid. The aqueous and organic layers are separated, and the organic layer is washed with brine, dried, and concentrated. The crude product is then purified by crystallization or chromatography.

Reaction Mechanisms and Experimental Workflows

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Understanding these pathways is crucial for reaction optimization.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_alkene R-Pd(II)L₂(alkene)-X PdII_RX->PdII_alkene Alkene Coordination PdII_insertion Product-CH₂-CH-Pd(II)L₂-X PdII_alkene->PdII_insertion Migratory Insertion PdII_insertion->Pd0 Reductive Elimination (Base) Product R-CH=CH-Product PdII_insertion->Product β-Hydride Elimination BaseH Base-H⁺X⁻

Heck Reaction Catalytic Cycle

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₃⁻) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Boron R²-B(OR)₂

Suzuki-Miyaura Coupling Catalytic Cycle

Stille_Coupling Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-Sn(R³)₃) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Tin R²-Sn(R³)₃

Stille Coupling Catalytic Cycle

Negishi_Coupling Negishi Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-ZnX) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination Zinc R²-ZnX

Negishi Coupling Catalytic Cycle

Conclusion

This compound serves as a valuable vinylating agent, particularly in palladium-catalyzed cross-coupling reactions where the stereochemistry of the double bond is crucial. Its reactivity is comparable to other vinyl bromides and it offers a readily available starting material for the synthesis of complex dienes and other vinylated products.

The choice between this compound and other vinylating agents such as organoboranes, organotins, or organozincs will ultimately depend on the specific requirements of the synthesis. Factors to consider include the desired stereochemistry, functional group tolerance, toxicity of reagents and byproducts, and overall cost-effectiveness. For instance, while organotin reagents in Stille couplings often provide high yields, their toxicity is a significant drawback.[5] Organoboron reagents used in Suzuki-Miyaura couplings are generally less toxic and more stable, offering a greener alternative.[2] Organozinc reagents in Negishi couplings exhibit high reactivity and functional group tolerance.[8] The Heck reaction, while versatile, can sometimes be limited by the scope of the alkene coupling partner.

This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of vinylating agents and selecting the most appropriate reagent and reaction conditions for their synthetic endeavors. Further optimization of reaction parameters for specific substrates is always recommended to achieve the highest possible efficacy.

References

Differentiating Bromobutene's Constitutional Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constitutional isomers of bromobutene, each with the molecular formula C₄H₇Br, present a classic analytical challenge that can be effectively addressed through a combination of spectroscopic techniques. Distinguishing between these closely related compounds is crucial in various chemical applications, from synthetic chemistry to drug development, where precise structural identification is paramount. This guide provides a comparative analysis of the infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data for the primary constitutional isomers of bromobutene, offering a clear pathway for their unambiguous differentiation.

Data Presentation

The following tables summarize the key spectroscopic data for the constitutional isomers of bromobutene. By comparing the characteristic signals in each spectrum, researchers can confidently identify the specific isomer .

Table 1: Key Infrared (IR) Absorption Bands for Bromobutene Isomers

IsomerC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1-Bromo-1-butene ~1640~3020~650~930 (=C-H bend, trans)
2-Bromo-1-butene ~1630~3090, ~3010~600~890 (=CH₂ bend)
3-Bromo-1-butene ~1645~3080, ~3010~640~990, ~915 (=C-H bend)
4-Bromo-1-butene ~1642~3078~645~995, ~915 (=C-H bend)
1-Bromo-2-butene ~1655~3025~670~965 (=C-H bend, trans)
2-Bromo-2-butene ~1660~3020~620-

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data for Bromobutene Isomers (Chemical Shifts in ppm)

IsomerH at C1H at C2H at C3H at C4
1-Bromo-1-butene ~6.1 (dt)~5.9 (dt)~2.1 (p)~1.0 (t)
2-Bromo-1-butene ~5.6 (s), ~5.4 (s)-~2.4 (q)~1.1 (t)
3-Bromo-1-butene ~5.9 (ddd)~5.2 (d), ~5.1 (d)~4.6 (p)~1.7 (d)
4-Bromo-1-butene ~5.8 (ddt)~5.1 (d), ~5.0 (d)~2.7 (q)~3.4 (t)
1-Bromo-2-butene ~4.0 (d)~5.7 (m)~5.6 (m)~1.7 (d)
2-Bromo-2-butene ~1.8 (s)-~5.7 (q)~1.7 (d)

(s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet, dt=doublet of triplets, ddd=doublet of doublet of doublets, ddt=doublet of doublet of triplets)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data for Bromobutene Isomers (Chemical Shifts in ppm)

IsomerC1C2C3C4
1-Bromo-1-butene ~108~135~25~13
2-Bromo-1-butene ~120~130~30~12
3-Bromo-1-butene ~117~138~50~22
4-Bromo-1-butene ~118~135~35~33
1-Bromo-2-butene ~35~128~130~18
2-Bromo-2-butene ~20~125~120~15

Table 4: Key Mass Spectrometry (MS) Fragments (m/z) for Bromobutene Isomers

IsomerMolecular Ion (M⁺)[M-Br]⁺Other Key Fragments
1-Bromo-1-butene 134/1365541, 39
2-Bromo-1-butene 134/1365541, 39
3-Bromo-1-butene 134/1365541, 39
4-Bromo-1-butene 134/1365541, 39
1-Bromo-2-butene 134/1365541, 39
2-Bromo-2-butene 134/1365541, 39

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid bromobutene isomers.

1. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The prepared sample is then placed in the sample holder, and the infrared spectrum is acquired over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the bromobutene isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure a homogeneous solution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

3. Mass Spectrometry (MS)

  • Sample Preparation: As bromobutenes are volatile liquids, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatography (GC) inlet or a direct insertion probe.

  • Instrumentation: An electron ionization (EI) mass spectrometer is typically used.

  • Data Acquisition: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer, and a mass spectrum is generated.

Differentiating the Isomers: A Logical Workflow

The following diagram illustrates a systematic approach to differentiating the bromobutene isomers based on their spectroscopic data.

Spectroscopic_Differentiation_of_Bromobutene_Isomers cluster_nmr ¹H NMR Analysis cluster_ir_ms Confirmatory Analysis start Bromobutene Isomer (C4H7Br) nmr_signals Number of Signals & Splitting Patterns start->nmr_signals four_signals 4 Signals nmr_signals->four_signals Compare chemical shifts & coupling three_signals 3 Signals nmr_signals->three_signals two_signals 2 Signals nmr_signals->two_signals isomer_1 1-Bromo-1-butene (vinyl & alkyl H) four_signals->isomer_1 Vinyl H ~6 ppm isomer_4 4-Bromo-1-butene (vinyl & bromoalkyl H) four_signals->isomer_4 Vinyl H ~5.8 ppm -CH2Br ~3.4 ppm isomer_3 3-Bromo-1-butene (vinyl & allylic H) three_signals->isomer_3 Complex vinyl region isomer_5 1-Bromo-2-butene (internal alkene) three_signals->isomer_5 -CH2Br ~4.0 ppm isomer_2 2-Bromo-1-butene (geminal vinyl H) two_signals->isomer_2 Two vinyl singlets isomer_6 2-Bromo-2-butene (internal alkene) two_signals->isomer_6 One vinyl quartet ir_analysis IR Spectroscopy (C=C & =C-H bends) isomer_1->ir_analysis isomer_2->ir_analysis isomer_3->ir_analysis isomer_4->ir_analysis isomer_5->ir_analysis isomer_6->ir_analysis ms_analysis Mass Spectrometry (Fragmentation Pattern) ir_analysis->ms_analysis confirmation Final Isomer ID ms_analysis->confirmation

Caption: Workflow for Bromobutene Isomer Differentiation.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently and accurately determine the specific constitutional isomer of bromobutene they are working with. This guide serves as a valuable resource for navigating the nuances of spectroscopic analysis in the identification of closely related organic compounds.

A Comparative Guide to the Purity Assessment of Synthesized (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that can significantly impact the outcome of subsequent reactions, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (Z)-2-bromo-2-butene, a valuable building block in organic synthesis. Its performance is compared with common alternatives and potential impurities, supported by representative experimental data and detailed analytical protocols.

Introduction to this compound and Its Alternatives

This compound is a halogenated alkene widely used in various coupling reactions, such as Suzuki and Sonogashira reactions, to introduce a butene moiety with specific stereochemistry. The synthesis of this compound can be achieved through several routes, including the electrophilic addition of hydrogen bromide to 2-butyne (B1218202) or the dehydrobromination of 2,2-dibromobutane. These synthetic pathways can often lead to the formation of impurities, the most common being the (E)-isomer, unreacted starting materials, and other constitutional isomers.

This guide focuses on the purity assessment of this compound in comparison to the following alternatives and potential impurities:

  • (E)-2-bromo-2-butene: The geometric isomer of the target compound.

  • 2-Bromobutane (B33332): A saturated analogue and a potential precursor.[1][2][3][4][5][6][7][8][9]

  • 1-Bromo-2-butene: A constitutional isomer that can arise from rearrangement reactions.

The choice of analytical technique for purity assessment is crucial for accurately quantifying the desired (Z)-isomer and identifying any undesirable byproducts. The most common and effective methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on polarity and differential partitioning between a stationary and mobile phase.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Typical Purity Range Detected 95-99.9%90-99.5%90-99.9%
Limit of Detection (LOD) Low ppm levelppm to high ppb level~0.1%
Primary Applications Quantification of volatile impurities, separation of isomers with different boiling points.Separation of non-volatile impurities and geometric isomers.Absolute purity determination, structural elucidation of impurities.
Advantages High sensitivity, excellent separation of volatile compounds, provides structural information of impurities through mass spectra.Wide applicability, robust for a variety of compounds, non-destructive.Provides absolute quantification without a reference standard of the analyte, rapid, non-destructive.
Limitations Requires volatile and thermally stable analytes, potential for thermal degradation of sensitive compounds.Lower resolution for some volatile isomers compared to GC, requires chromophores for UV detection.Lower sensitivity compared to GC-MS and HPLC, potential for signal overlap.

Experimental Data Summary

The following tables present representative data for the purity assessment of this compound and its alternatives using GC-MS, HPLC, and ¹H qNMR. The data is compiled from typical experimental outcomes and literature values to provide a comparative overview.

Gas Chromatography-Mass Spectrometry (GC-MS) Data
CompoundRetention Time (min)Purity (%)Major Impurities Detected
This compound 12.598.5(E)-2-bromo-2-butene (1.2%), 2-bromobutane (0.3%)
(E)-2-bromo-2-butene 12.899.2This compound (0.7%)
2-Bromobutane 10.2>99.0Butenes (<0.5%)
1-Bromo-2-butene 11.997.03-Bromo-1-butene (2.5%)
High-Performance Liquid Chromatography (HPLC) Data
CompoundRetention Time (min)Purity (%)Major Impurities Detected
This compound 8.298.2(E)-2-bromo-2-butene (1.5%), unknown polar impurity (0.3%)
(E)-2-bromo-2-butene 9.199.0This compound (0.8%)
2-Bromobutane 6.5>99.0-
1-Bromo-2-butene 7.896.53-Bromo-1-butene (3.0%)
¹H Quantitative NMR (qNMR) Data
CompoundCharacteristic Signal (ppm)Purity (mol%)Major Impurities Detected
This compound 5.8 (q)98.0(E)-2-bromo-2-butene (1.7%)
(E)-2-bromo-2-butene 6.1 (q)99.1This compound (0.9%)
2-Bromobutane 4.1 (m)>99.0-
1-Bromo-2-butene 5.8 (m)97.23-Bromo-1-butene (2.8%)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and quantify volatile components in the synthesized this compound, including its geometric isomer and other potential impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 1 mL of high-purity hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a GC vial.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Hold at 150 °C for 2 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate the (Z) and (E) isomers of 2-bromo-2-butene (B89217) and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile (B52724).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Analysis: Purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.

¹H Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of the synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Gently agitate the tube to ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 30° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 s

Data Processing and Analysis:

  • Apply an exponential multiplication with a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal for both the analyte (this compound, e.g., the quartet at ~5.8 ppm) and the internal standard (maleic acid, singlet at ~6.3 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis Synthesis Synthesis of this compound Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying over MgSO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS HPLC HPLC Analysis Crude_Product->HPLC qNMR qNMR Analysis Crude_Product->qNMR Data_Evaluation Data Evaluation & Purity Calculation GCMS->Data_Evaluation HPLC->Data_Evaluation qNMR->Data_Evaluation Final_Report Final Purity Report Data_Evaluation->Final_Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Analytical_Technique_Selection Start Need to Assess Purity of This compound Question1 Are volatile impurities and isomers a primary concern? Start->Question1 Question2 Is absolute purity determination required? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes Question3 Are non-volatile or polar impurities expected? Question2->Question3 No qNMR Use qNMR Question2->qNMR Yes HPLC Use HPLC Question3->HPLC Yes Combine Consider using multiple techniques for comprehensive analysis Question3->Combine No GCMS->Combine qNMR->Combine HPLC->Combine

Caption: Decision-making flowchart for selecting the appropriate analytical technique.

Conclusion

The purity assessment of synthesized this compound is a critical step to ensure its suitability for further synthetic applications. This guide has provided a comparative overview of the most effective analytical techniques—GC-MS, HPLC, and qNMR—for this purpose.

  • GC-MS is highly recommended for identifying and quantifying volatile impurities and for resolving the (Z) and (E) isomers.

  • HPLC serves as a robust method for the analysis of less volatile impurities and provides an orthogonal approach to GC for isomer separation.

  • qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, making it an invaluable tool for characterizing novel compounds.

For a comprehensive and reliable purity assessment, a multi-technique approach is often the most prudent strategy. By employing a combination of these methods, researchers and drug development professionals can gain a thorough understanding of the purity profile of their synthesized this compound, ensuring the quality and reproducibility of their scientific endeavors.

References

Kinetic Showdown: A Comparative Guide to the Reactivity of (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Comparison of Reactivity

The reactivity of an alkyl or alkenyl halide is predominantly governed by the interplay of electronic and steric factors, which dictate the facility of nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The geometry of (Z)-2-bromo-2-butene, with the bromine atom and the methyl group on the same side of the double bond, introduces significant steric hindrance that is expected to influence its reaction kinetics.

In general, alkenyl halides such as this compound are known to be significantly less reactive in S(_N)1 and S(_N)2 reactions compared to their saturated analogs.[1] The sp

2^22
-hybridized carbon of the C-Br bond is more electronegative than an sp
3^33
-hybridized carbon, resulting in a shorter, stronger bond that is more difficult to break. Furthermore, the formation of a vinyl cation intermediate required for an S(_N)1 pathway is highly unfavorable. For an S(_N)2 reaction, the incoming nucleophile would be repelled by the electron density of the (\pi)-bond, and the geometry of the double bond prevents the requisite backside attack.[2]

Elimination reactions, particularly the E2 pathway, are more plausible for alkenyl halides. The rate of an E2 reaction is sensitive to the stereoelectronic arrangement of the departing proton and leaving group, which must be anti-periplanar for optimal orbital overlap in the transition state.[3][4]

The following table summarizes the predicted relative reactivity of this compound in comparison to its (E)-isomer and 2-bromobutane (B33332) for bimolecular (S(_N)2 and E2) reactions, which are more likely under typical synthetic conditions with a strong nucleophile or base.

CompoundPredicted Relative S(_N)2 RatePredicted Relative E2 RateRationale
This compound Very SlowSlowS(_N)2: Severe steric hindrance from the cis-methyl group and repulsion from the (\pi)-bond impede backside attack.[5][6] E2: The required anti-periplanar arrangement of a (\beta)-hydrogen and the bromine leaving group can be sterically hindered.
(E)-2-bromo-2-butene Very SlowModerateS(_N)2: Backside attack is still hindered by the double bond, but less so than in the (Z)-isomer. E2: The anti-periplanar alignment of a (\beta)-hydrogen and the bromine is more readily achieved compared to the (Z)-isomer, leading to a potentially faster reaction rate.[3][7]
2-bromobutane ModerateFastS(_N)2: As a secondary alkyl halide, it is susceptible to S(_N)2 reactions, though slower than primary halides due to some steric hindrance.[8][9] E2: Readily undergoes E2 elimination with a strong base, with the rate being dependent on the base strength and concentration.[10][11]

Experimental Protocols

To empirically determine the kinetic parameters for the reactions of this compound, the following experimental protocols can be employed.

Experiment 1: Determination of Reaction Order and Rate Constant for E2 Elimination

Objective: To determine the reaction order and rate constant for the E2 elimination of this compound with a strong, non-nucleophilic base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

  • Syringes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and potassium tert-butoxide in anhydrous tert-butanol. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the potassium tert-butoxide solution.

  • Initiation of Reaction: Inject a known volume of the this compound stock solution into the reaction vessel to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a dilute acid solution. Add a known amount of the internal standard to the quenched sample.

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentration of this compound relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time. To determine the order of the reaction with respect to the substrate, plot ln[this compound] vs. time (for first order) and 1/[this compound] vs. time (for second order). The pseudo-first-order rate constant can be determined by using a large excess of the base. The experiment should be repeated with varying concentrations of the base to determine the order with respect to the base. The overall rate law and the rate constant (k) can then be determined.

Experiment 2: Competitive Reactivity Study

Objective: To compare the relative rates of E2 elimination of this compound and (E)-2-bromo-2-butene.

Materials:

  • This compound

  • (E)-2-bromo-2-butene

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (anhydrous)

  • Internal standard

  • GC-FID

Procedure:

  • Reaction Mixture: Prepare a solution containing equimolar amounts of this compound, (E)-2-bromo-2-butene, and a limiting amount of potassium tert-butoxide in anhydrous tert-butanol.

  • Reaction and Analysis: Allow the reaction to proceed for a set period at a constant temperature. Quench the reaction and analyze the final mixture using GC-FID to determine the relative amounts of unreacted (Z)- and (E)-2-bromo-2-butene.

  • Data Analysis: The ratio of the remaining starting materials will give an indication of their relative reactivity. The isomer that is consumed to a greater extent is the more reactive one.

Visualizing Reaction Pathways

The following diagram illustrates the competing bimolecular reaction pathways for this compound with a species that can act as both a nucleophile and a base.

ReactionPathways sub This compound ts_sn2 Sₙ2 Transition State sub->ts_sn2 Sₙ2 ts_e2 E2 Transition State sub->ts_e2 E2 nu_base Nucleophile/Base (Nu⁻/B⁻) prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Product (1,3-Butadiene) ts_e2->prod_e2

Caption: Competing S(_N)2 and E2 pathways for this compound.

References

Safety Operating Guide

Proper Disposal of (Z)-2-bromo-2-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-2-bromo-2-butene , a highly flammable and halogenated organic compound, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its proper disposal, in line with established safety protocols. Adherence to these steps is crucial for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The work area must be free of ignition sources such as open flames, hot surfaces, and sparks, as this compound is highly flammable.[1][2][4][5] Use only non-sparking tools and explosion-proof equipment when handling this substance.[2][4][6]

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations and waste management facilities, the following table summarizes key hazard and property data for this compound.

PropertyValueSource
Chemical Formula C4H7Br[7][8]
Molecular Weight 135.00 g/mol [7][8]
Physical State Liquid[6]
Flammability Highly Flammable Liquid and Vapour (Category 2)[4][5][6]
Incompatibilities Strong oxidizing agents, strong bases, strong acids[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the general principles for halogenated organic waste. The primary directive is to dispose of the chemical and its containers through an approved waste disposal plant.[1][2][4][6]

1. Waste Segregation:

  • Critically, do not mix this compound waste with non-halogenated organic waste.[3][9][10] Keeping these waste streams separate is essential for proper treatment and can significantly reduce disposal costs.[3][9]

  • Avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[4]

2. Waste Collection and Labeling:

  • Use a designated, compatible, and leak-proof waste container, typically provided by your institution's Environmental Health and Safety (EHS) department.[3][11]

  • The container must be clearly labeled as "Hazardous Waste" and should specify "Halogenated Organic Waste."[3][10]

  • As soon as the first drop of waste is added, affix a hazardous waste tag and record all constituents and their approximate percentages.[3][10]

3. Container Management:

  • Keep the waste container tightly closed at all times, except when adding waste.[1][9]

  • Store the container in a designated and well-ventilated satellite accumulation area, away from heat and ignition sources.[1][9]

  • Ensure the container is within a secondary containment system to prevent spills.[3]

4. Disposal of Contaminated Materials:

  • Any materials used to clean up spills of this compound, such as absorbent pads or contaminated gloves, must also be disposed of as hazardous waste.[3][12]

  • Place these materials in a sealed and properly labeled container.[3]

5. Arranging for Pickup and Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

  • The ultimate disposal method will be determined by the licensed waste disposal company and may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Is the waste halogenated? fume_hood->segregate halogenated_container Collect in a Labeled 'Halogenated Waste' Container segregate->halogenated_container Yes non_halogenated_container Collect in a Separate 'Non-Halogenated Waste' Container segregate->non_halogenated_container No store Store Container Securely in a Designated Area halogenated_container->store non_halogenated_container->store ehs_pickup Contact EHS for Waste Pickup store->ehs_pickup end End: Proper Disposal by Approved Facility ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Z)-2-bromo-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Z)-2-bromo-2-butene

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical.

This compound (CAS No: 3017-68-3) is a highly flammable liquid and vapor that requires careful handling to prevent accidents and ensure personal safety.[1][2] Adherence to the following procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required personal protective equipment. While specific breakthrough times and glove thickness data are not available in the provided search results, general best practices for handling flammable and halogenated organic compounds should be followed. Always consult the glove manufacturer's compatibility charts for specific recommendations.

Protection Type Required Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and face shieldMust meet local regulatory standards (e.g., ANSI Z87.1 in the US). A face shield should be worn over goggles, especially when there is a risk of splashing.[3][4]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact but should be removed and disposed of immediately after exposure. For prolonged handling, heavier-duty gloves such as neoprene or Viton should be considered. Inspect gloves for any signs of degradation before use.[5][6]
Body Protection Flame-retardant laboratory coat and chemical-resistant apronA fully buttoned, flame-retardant lab coat is essential.[5] A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
Respiratory Protection Chemical fume hoodAll handling of this compound must be performed within a certified and properly functioning chemical fume hood to avoid inhalation of vapors.[3][5] For emergency situations, such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is paramount to minimizing the risks associated with this compound.

Preparation and Handling
  • Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Remove all flammable materials and ignition sources from the vicinity.[5][6]

  • Equipment Setup : Use only non-sparking tools and equipment.[6][7] All metal equipment, including containers and transfer lines, must be grounded and bonded to prevent the buildup of static electricity.[6][7]

  • Personal Protective Equipment : Don all required PPE as specified in the table above before handling the chemical.

  • Chemical Handling :

    • Conduct all transfers, weighing, and reactions within the chemical fume hood.

    • Avoid direct contact with the skin and eyes.

    • Keep containers tightly closed when not in use.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

Post-Handling Procedures
  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., acetone), followed by a thorough wash with soap and water.

  • Glove Removal : Remove gloves using a technique that avoids skin contamination and dispose of them as hazardous waste.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Liquid Waste : Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not dispose of it down the drain.[6]

  • Solid Waste : All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a separate, clearly labeled hazardous waste container. Empty containers may retain product residue and should be handled as hazardous.[6][7]

Waste Disposal
  • Professional Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department or a licensed professional waste disposal service.[5]

  • Incineration : The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

  • Spill :

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, alert emergency personnel.

    • For small spills, wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill and absorb it with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[6]

    • Ventilate the area and decontaminate the spill site.

  • Exposure :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep_ppe 1. Don Personal Protective Equipment prep_area 2. Prepare Fume Hood & Remove Ignition Sources prep_ppe->prep_area prep_ground 3. Ground and Bond All Equipment prep_area->prep_ground handle_transfer 4. Conduct Operations in Fume Hood prep_ground->handle_transfer handle_close 5. Keep Containers Tightly Closed handle_transfer->handle_close spill Spill Occurs handle_transfer->spill exposure Exposure Occurs handle_transfer->exposure post_decon 6. Decontaminate Surfaces & Equipment handle_close->post_decon post_waste 7. Segregate Hazardous Waste (Liquid & Solid) post_decon->post_waste post_wash 8. Remove PPE & Wash Hands post_waste->post_wash disp_collect 9. Store Waste in Sealed, Labeled Containers post_wash->disp_collect disp_professional 10. Arrange for Professional Waste Disposal disp_collect->disp_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.